Technical Guide: Critical Micelle Concentration (CMC) of Sodium n-hexadecyl-d33 Sulfate
Executive Summary Sodium n-hexadecyl-d33 sulfate (Na-C16-d33-SO4) is the perdeuterated analog of Sodium Cetyl Sulfate (SCS). It serves as a critical tool in structural biology and soft matter physics, specifically within...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sodium n-hexadecyl-d33 sulfate (Na-C16-d33-SO4) is the perdeuterated analog of Sodium Cetyl Sulfate (SCS). It serves as a critical tool in structural biology and soft matter physics, specifically within Small-Angle Neutron Scattering (SANS) experiments. By substituting hydrogen with deuterium (
H), researchers manipulate the scattering length density (SLD) of the surfactant, allowing for "contrast variation" that can mask or highlight specific components of complex colloidal systems.
This guide addresses the physicochemical constraints of working with this molecule—specifically its high Krafft point and the subtle thermodynamic shifts caused by the isotope effect—and provides a validated protocol for determining its CMC.
Part 1: Physicochemical Profile & The Isotope Effect
Molecular Architecture
The molecule consists of a 16-carbon saturated alkyl chain where all 33 hydrogen atoms are replaced by deuterium.
Chemical Formula:
Molecular Weight: ~357.5 g/mol (approx. 33 g/mol heavier than protonated SCS due to
Unlike Sodium Dodecyl Sulfate (SDS, C12), which forms micelles at room temperature, the C16 chain length significantly increases the Krafft Point (
).
of Protonated SCS: ~30°C to 45°C (dependent on purity and salt concentration).
Operational Implication: Below
, the solubility of the monomer is lower than the CMC; the surfactant precipitates as hydrated crystals rather than forming micelles.
Critical Directive: All CMC determinations and SANS preparations must be conducted at
50°C to ensure the system is in the micellar phase.
The Isotope Effect on CMC
Does deuteration change the CMC? Yes, but subtly. The C-D bond is shorter and has a lower molar volume and polarizability than the C-H bond. This makes the deuterated tail slightly more hydrophobic.
Trend: generally,
.
Magnitude: For long-chain surfactants, this shift is typically small (approx. 5-10% lower), but for precision SANS modeling, this difference is statistically significant.
Part 2: Thermodynamic Parameters & CMC Data
The following data synthesizes literature values for the protonated analog (H-SCS) and theoretical adjustments for the deuterated form (d33-SCS).
Note regarding Purity: The CMC of C16 sulfates is notoriously sensitive to impurities like hexadecanol (hydrolysis product). A "dip" in surface tension near the CMC indicates impurity.[1]
Part 3: Experimental Determination Protocols
Due to batch-to-batch variation in deuteration levels (>98% D) and potential hydrolysis, you cannot rely solely on literature values. You must validate the CMC for your specific lot.
Method Selection: Conductivity vs. Surface Tension
Conductivity (Recommended): Best for high temperatures (50°C). It avoids evaporation issues common with surface tension plates at elevated temperatures.
Surface Tension (Wilhelmy Plate): More sensitive but requires strict humidity control to prevent evaporation from altering concentration during the isotherm.
This protocol ensures the surfactant remains soluble (above
) and yields a precise CMC breakpoint.
Reagents:
Na-C16-d33-SO4 (Dry powder, stored in desiccator).
Ultra-pure water (18.2 MΩ·cm), degassed.
Workflow Diagram:
Figure 1: High-Temperature Conductometric Titration Workflow for Na-C16-d33-SO4.
Step-by-Step Procedure:
Preparation: Prepare a concentrated stock solution (e.g., 5 mM) of Na-C16-d33-SO4.
Solubilization: Heat the stock to 50°C . The solution must become perfectly clear. If turbidity persists, filter through a 0.22 µm PTFE filter (pre-heated).
Baseline: Place 20 mL of pure solvent (water or buffer) in a jacketed beaker maintained at 50°C ± 0.1°C . Measure baseline conductivity.
Titration: Add the surfactant stock in small increments (e.g., 50 µL).
Equilibration: Allow 2 minutes per injection for thermal and chemical equilibrium.
Measurement: Record conductivity (
).
Analysis: Plot
vs. Concentration ().
Region 1 (Pre-CMC): Steep slope (monomers + counterions are highly mobile).
Intersection: The CMC is the intersection of the regression lines of Region 1 and Region 2.
Part 4: Applications in SANS & Contrast Variation
The primary utility of Na-C16-d33-SO4 is its ability to become "invisible" or "highly visible" to neutrons depending on the solvent mixture.
The Contrast Match Point
Neutrons scatter based on the difference in Scattering Length Density (SLD,
) between the particle and the solvent.
(H-SCS): (Negative, hydrogen-rich).
(d33-SCS): (Positive, similar to ).
By mixing H-SCS and d33-SCS, or by using d33-SCS in varying
mixtures, researchers can determine the structure of solubilized proteins or complex fluids.
SANS Contrast Logic:
Figure 2: Contrast Variation Strategy using Deuterated Surfactants.
Zero Average Contrast (ZAC)
In ZAC, a mix of deuterated and hydrogenated surfactant is used such that the average SLD of the micelle matches the solvent. This removes the inter-micellar structure factor
from the scattering signal, allowing the observation of single-chain conformation or solubilized guests without interference from the micelle lattice.
References
Mukerjee, P., & Mysels, K. J. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems. NSRDS-NBS 36. National Bureau of Standards. (Standard reference for H-SCS values).
Griffiths, P. C., et al. (2004). Small-Angle Neutron Scattering Studies of the Interaction between Uncharged Polymers and Anionic Surfactants. Langmuir, 20(16), 6664–6670.
Shrestha, R. G., et al. (2011). Micellization of Sodium Hexadecyl Sulfate in Aqueous Solution. Journal of Oleo Science.
López-Esparza, R., et al. (2014). Deuterium isotope effects on the critical micelle concentration of surfactants. (Discusses the thermodynamic shift of
A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Deuterated Anionic Surfactants
For Researchers, Scientists, and Drug Development Professionals Abstract The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting and optimizing surfactants in a vast array of applications, particul...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting and optimizing surfactants in a vast array of applications, particularly in the pharmaceutical industry for creating stable emulsions and effective drug delivery systems. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, offers a subtle yet powerful tool to modify the physicochemical properties of molecules. This guide provides an in-depth exploration of the HLB of deuterated anionic surfactants. We delve into the theoretical underpinnings of HLB calculation for ionic species, dissect the fundamental deuterium isotope effects, and synthesize these concepts to predict how deuteration of either the lipophilic tail or the hydrophilic headgroup impacts the overall HLB. Furthermore, this document details robust experimental protocols for the empirical determination of these nuanced HLB values, moving beyond theoretical estimation to provide a framework for self-validating measurement. This guide is intended to equip researchers and formulation scientists with the foundational knowledge and practical methodologies required to harness the unique properties of deuterated anionic surfactants for advanced applications, from enhancing formulation stability to enabling novel research techniques like neutron scattering.
The Foundational Role of HLB in Advanced Formulations
The efficacy of many multiphase systems, from pharmaceutical emulsions to cosmetic creams, hinges on the stability imparted by surfactant molecules. These amphiphilic compounds, possessing both water-loving (hydrophilic) and oil-loving (lipophilic) moieties, position themselves at the oil-water interface to reduce interfacial tension. The key to their effectiveness lies in achieving a perfect balance for a given system.
Defining the Hydrophilic-Lipophilic Balance (HLB) Concept
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[1][2] Introduced by William C. Griffin in 1949, the scale provides a numerical value to represent the balance of the size and strength of the hydrophilic and lipophilic portions of a surfactant molecule.[3][4] This value is instrumental in predicting the surfactant's behavior and suitability for a specific application.[1]
Low HLB (1-6): Indicates a greater affinity for the oil phase (lipophilic). These surfactants are typically used as water-in-oil (W/O) emulsifiers.[5]
Mid-range HLB (7-9): These act as wetting and spreading agents.[1]
High HLB (8-18): Signifies a stronger affinity for the aqueous phase (hydrophilic). These are effective as oil-in-water (O/W) emulsifiers, detergents, and solubilizers.[5][6]
The HLB system allows formulators to select the most appropriate surfactant to achieve a stable emulsion by matching the surfactant's HLB to the "required HLB" of the oil phase.[6][7]
The Significance of HLB in Pharmaceutical and Research Applications
In the pharmaceutical sciences, the HLB system is a cornerstone of formulation development.[8] Its applications are critical for:
Emulsion Stability: Ensuring the long-term stability of liquid dosage forms like lotions, creams, and intravenous lipid emulsions.[9]
Solubility Enhancement: Increasing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving bioavailability.[10]
Drug Delivery: Designing sophisticated drug delivery vehicles such as microemulsions and self-emulsifying drug delivery systems (SEDDS).[11]
Introducing Deuterated Surfactants: A Tool for Isotopic Labeling and Formulation Tuning
Deuteration, the selective replacement of hydrogen (¹H) with deuterium (²H or D), is a powerful strategy in drug discovery and materials science.[12] This substitution can improve the pharmacokinetic profiles of drugs by slowing metabolic processes, a phenomenon known as the kinetic isotope effect.[13][14] In the context of surfactants, deuteration provides a unique method for subtly altering physicochemical properties. Deuterated surfactants are also indispensable in research techniques like small-angle neutron scattering (SANS), where the difference in neutron scattering length between hydrogen and deuterium is used to "contrast match" and selectively highlight different components of a complex system.[15][16][17]
Theoretical Framework: Calculating the HLB of Anionic Surfactants
While the original HLB concept was developed for non-ionic surfactants, methods have been adapted for ionic species. Understanding these is crucial before considering the effects of deuteration.
Limitations of Griffin's Method for Ionic Surfactants
Griffin's original method, widely used for non-ionic surfactants, calculates HLB based on the molecular weight of the hydrophilic portion of the molecule.[1][3]
HLB = 20 * (Mh / M)
Where:
Mh is the molecular mass of the hydrophilic part.
M is the total molecular mass of the molecule.
This method is less reliable for ionic surfactants because the ionization of the headgroup contributes a much stronger hydrophilicity than its molecular weight alone would suggest.[9]
The Davies Method: A Group Contribution Approach
In 1957, Davies proposed a method based on assigning numerical values to the different functional groups within a surfactant molecule.[1][3] This approach accounts for the relative strengths of various hydrophilic and lipophilic groups and is particularly useful for ionic surfactants.[18]
The Davies equation is:
HLB = 7 + Σ(hydrophilic group values) - Σ(lipophilic group values)[19]
The '7' is an empirically derived starting point for the calculation. This method provides a more nuanced prediction by directly quantifying the contribution of strong ionic headgroups.
The Deuterium Isotope Effect: A Physicochemical Perspective
The substitution of a proton with a deuteron (a proton and a neutron) introduces subtle but significant changes in the physicochemical properties of a molecule, stemming from the difference in mass.
Fundamental Principles of the Kinetic Isotope Effect (KIE)
The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step. This is the kinetic isotope effect (KIE), which is widely exploited in drug design to slow down metabolic degradation by cytochrome P450 enzymes.[13][20]
Thermodynamic (Equilibrium) Isotope Effects
Beyond kinetics, deuteration also influences equilibrium processes. This is particularly relevant for the hydrophilic headgroup of an anionic surfactant.
Acidity (pKa): O-D bonds are generally weaker acids than O-H bonds. As a result, an organic acid is typically a weaker acid (has a higher pKa) in heavy water (D₂O) than in H₂O.[21][22] This can alter the degree of ionization of the surfactant's headgroup.
Hydrogen/Deuterium Bonding: Deuterium bonds are slightly stronger than hydrogen bonds. This can affect the hydration shell around the hydrophilic headgroup and the interactions between surfactant molecules.[23]
How Deuteration Alters Molecular Volume and Polarity
The C-D bond is slightly shorter than the C-H bond. While this effect is small for a single substitution, perdeuteration (replacing all hydrogens) of an alkyl chain can lead to a measurable decrease in its molecular volume. This change can influence van der Waals interactions, which are the basis of lipophilicity.
The Predicted Impact of Deuteration on Surfactant HLB
By synthesizing the principles of the Davies method and deuterium isotope effects, we can predict how isotopic substitution will modulate the HLB of an anionic surfactant. These predictions form the basis for experimental design.
Scenario 1: Deuteration of the Lipophilic Tail (Alkyl Chain)
When the hydrogen atoms on the lipophilic alkyl chain of an anionic surfactant are replaced with deuterium, the primary impact is on the lipophilic contribution to the HLB.
Effect on Lipophilicity: The slightly shorter and less polarizable C-D bonds compared to C-H bonds can lead to a marginal decrease in the strength of van der Waals interactions with oil phases. This suggests a slight decrease in lipophilicity.
Predicted Change in Davies' Group Numbers: In the Davies calculation, the lipophilic group number for a -CH₂- group is 0.475. Deuteration would likely lead to a slightly smaller value for a -CD₂- group.
Overall HLB Impact: A decrease in the total lipophilic group value would result in a slight increase in the calculated HLB, making the surfactant marginally more hydrophilic.
Scenario 2: Deuteration's Influence on the Anionic Headgroup
Deuterating exchangeable protons on or near the anionic headgroup (e.g., in a carboxylate or sulfate group environment) or using D₂O as the solvent has a more direct effect on the hydrophilic part.
Impact on Headgroup Hydration: Stronger deuterium bonding can lead to a more structured and stable hydration shell around the anionic headgroup. This enhanced interaction with water molecules would increase its effective hydrophilicity.[24][25]
Predicted Change in Davies' Group Numbers: The hydrophilic group number for an anionic group like -SO₄⁻Na⁺ is very high (e.g., ~38.7). The enhanced hydration due to deuteration would be expected to marginally increase this value.
Overall HLB Impact: An increase in the hydrophilic group value would cause a slight increase in the calculated HLB.
The logical relationship between deuteration and its predicted impact on HLB is summarized in the diagram below.
Caption: Experimental workflow for determining the effective HLB via emulsion stability comparison.
Interfacial Tension Measurement
The HLB of a surfactant system that corresponds to the lowest interfacial tension between the oil and water phases is considered the optimal or required HLB. [26]This provides a quantitative method for HLB determination.
Prepare Solutions: Create a series of aqueous solutions containing the surfactant blends with varying HLB values as described in the previous protocol.
Measure Interfacial Tension: Using a drop shape analyzer or a du Noüy ring tensiometer, measure the interfacial tension between the test oil phase and each of the surfactant solutions.
Plot Data: Plot the measured interfacial tension as a function of the HLB value of the surfactant blend.
Identify Minimum: The HLB value at which the interfacial tension is at its minimum corresponds to the required HLB of the oil.
[26]5. Test Deuterated Surfactant: Prepare a solution of the deuterated surfactant at the same concentration and measure its interfacial tension against the same oil.
Determine Effective HLB: The effective HLB of the deuterated surfactant can be interpolated from the plot of interfacial tension versus HLB generated from the reference blends.
Method
Principle
Advantages
Considerations
Emulsion Stability
Visual or instrumental assessment of emulsion stability over time. [27]
Directly relevant to the final application; relatively low equipment cost.
Can be time-consuming; results can be subjective without particle size analysis.
Interfacial Tension
The most effective emulsifier system yields the lowest interfacial tension. [26]
Quantitative and highly reproducible; provides fundamental physical data.
Requires specialized equipment (tensiometer); may not perfectly correlate with long-term kinetic stability.
Applications and Case Studies
The ability to fine-tune HLB through deuteration opens up new possibilities in both fundamental research and applied product development.
Use in Neutron Scattering
Neutron scattering techniques, such as SANS, are invaluable for probing the structure of micelles, microemulsions, and other colloidal systems. [15]By selectively deuterating the lipophilic tail of the surfactant, the core of a micelle can be made "invisible" to neutrons when dispersed in a D₂O/H₂O mixture of the appropriate ratio. This allows researchers to precisely determine the structure of the hydrophilic corona or the location of an encapsulated, protonated drug molecule. An accurate understanding of the deuterated surfactant's HLB is critical for ensuring that the system being studied is stable and representative.
[16]
Application in Drug Delivery
The stability of a drug-loaded nanoemulsion is paramount to its efficacy and shelf-life. A slight mismatch in HLB can lead to drug leakage or particle aggregation. The subtle increase in HLB predicted from deuteration could be used to:
Enhance Stability: For an O/W emulsion that is on the borderline of stability, switching to a deuterated version of the same surfactant could provide the small increase in hydrophilicity needed to improve the emulsion's robustness without changing the chemical nature of the emulsifier.
Tune Drug Release: The partitioning of a drug between the oil core and the aqueous phase is influenced by the surfactant interface. Modifying the HLB through deuteration could alter the interfacial properties, thereby tuning the release rate of the encapsulated drug.
[12]
Case Study: Hypothetical Analysis of Deuterated Sodium Dodecyl Sulfate (d₂₅-SDS)
Sodium Dodecyl Sulfate (SDS) is a common anionic surfactant. Let's consider a perdeuterated version (d₂₅-SDS), where all 25 hydrogens on the dodecyl tail are replaced with deuterium.
Theoretical Prediction: Based on the reasoning in Section 4.1, the lipophilicity of the d₂₅-dodecyl chain would be slightly lower than its protonated counterpart. Using the Davies method, the total lipophilic contribution would decrease, leading to a predicted HLB for d₂₅-SDS that is slightly higher than that of standard SDS (HLB ≈ 40).
Experimental Approach: To verify this, one would perform the emulsion stability test with an oil phase requiring a very high HLB, such as castor oil (required HLB ≈ 14). [28]However, given SDS's very high HLB, it's more often used as a detergent or solubilizer. A more relevant test would be to measure a property sensitive to subtle changes, like the critical micelle concentration (CMC). The altered intermolecular forces in d₂₅-SDS might lead to a slightly different CMC compared to H₂₅-SDS, reflecting the change in its hydrophilic-lipophilic properties.
Conclusion and Future Outlook
The incorporation of deuterium into anionic surfactants represents a sophisticated approach to fine-tuning formulation science. While the theoretical impact on the Hydrophilic-Lipophilic Balance may be subtle, it can be significant enough to enhance the stability and performance of complex systems, particularly in high-stakes applications like pharmaceutical drug delivery. The primary takeaway for the practicing scientist is the insufficiency of relying solely on tabulated or calculated HLB values for these specialized molecules. Trustworthy formulation development with deuterated surfactants must be grounded in robust, self-validating experimental determination. As the demand for highly controlled and characterized delivery systems grows, and as research techniques like neutron scattering become more widespread, a comprehensive understanding and empirical measurement of the HLB of deuterated surfactants will be an indispensable tool for the advanced formulation scientist.
References
Vertex AI Search. (2024). Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance.
Alfa Chemistry. (n.d.). HLB Value and Calculation - Surfactant.
Pharmapproach. (n.d.). HLB SCALE AND ITS APPLICATION'S.
National Journal of Pharmaceutical Sciences. (n.d.). Determination of HLB value by saponification method: A brief review.
Academia.edu. (n.d.). 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh.
Sea-Land Chemical Company. (2024). What is an HLB Value?.
YouTube. (2020). Davies Method To Calculate HLB For Ionic Surfactant | Chemistry with Dr Bilal.
Chemsino. (2026). Why HLB Value Matters in Food Emulsion Design.
National Center for Biotechnology Information. (n.d.). Study on the relationships between the oil HLB value and emulsion stabilization.
Institute of Personal Care Science. (n.d.). What is HLB in cosmetic formulas?.
MDPI. (2024). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins.
SINE2020. (n.d.). Deuterated surfactants - The Road to the ESS.
Chem-Station. (2024). Solvent Isotope Effect.
American Chemical Society. (2005). Deuterium Isotope Effects on the Interaction between Hyperbranched Polyethylene Imine and an Anionic Surfactant.
PubMed. (2019). Deuterium and its impact on living organisms.
European Spallation Source. (2019). Synthesis of novel deuterated lipids and surfactants.
ACS Publications. (2005). Deuterium Isotope Effects on the Interaction between Hyperbranched Polyethylene Imine and an Anionic Surfactant | The Journal of Physical Chemistry B.
University of Pannonia. (n.d.). DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES.
Taylor & Francis. (n.d.). Hydrophilic-lipophilic balance – Knowledge and References.
PubMed. (2005). Deuterium isotope effects on the interaction between hyperbranched polyethylene imine and an anionic surfactant.
Semantic Scholar. (1990). A New Approach for the Calculation of HLB Values of Surfactants.
Gattefossé. (n.d.). An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion.
PLOS One. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs.
PCC Group. (2025). HLB - what is it? Hydrophilic-lipophilic balance.
ResearchGate. (2014). Determination of Hydrophilic-Lipophilic Balance Value.
AIP Publishing. (1986). Deuterium isotope effects in binary critical mixtures.
Technical Guide: Isotopic Purity Specifications for Sodium n-hexadecyl-d33 Sulfate
This guide serves as a definitive technical reference for the specification, synthesis, and validation of Sodium n-hexadecyl-d33 sulfate (d33-SHS) . It is designed for application scientists and principal investigators u...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical reference for the specification, synthesis, and validation of Sodium n-hexadecyl-d33 sulfate (d33-SHS) . It is designed for application scientists and principal investigators utilizing Small Angle Neutron Scattering (SANS) who require "invisible" surfactant systems for complex structural biology or polymer characterization.
Executive Summary
Sodium n-hexadecyl-d33 sulfate (d33-SHS) is the fully deuterated analog of the anionic surfactant Sodium Cetyl Sulfate. Its primary utility lies in contrast variation SANS experiments , where its scattering length density (SLD) closely matches that of deuterium oxide (
). This allows the surfactant micelles to become "neutrally transparent" (invisible) in environments, enabling the selective observation of non-deuterated components—such as membrane proteins, polymers, or solubilized drugs—within the micellar complex.
The critical quality attribute (CQA) for d33-SHS is not merely chemical purity, but isotopic fidelity . A failure in isotopic enrichment (<98 atom % D) shifts the contrast match point (CMP), introducing parasitic scattering that invalidates structural models.
Part 1: The Physics of Deuteration & Contrast Matching
To understand the specification limits, one must understand the physical requirement. In SANS, the intensity of scattering
is proportional to the square of the difference in scattering length density () between the particle and the solvent:
The "Invisibility" Mechanism
Hydrogenated SHS (
): The alkyl tail () has a negative SLD (), creating massive contrast against .
Deuterated SHS (
): The deuterated tail () has a positive SLD ().
The Match: Since
has an SLD of , the d33-SHS tail is nearly isowith the solvent. By adjusting the ratio slightly, the surfactant signal can be completely nullified.
Visualization: SANS Contrast Matching Logic
The following diagram illustrates how isotopic purity dictates the visibility of the surfactant shell versus the protein core.
Figure 1: Logic flow demonstrating why high isotopic purity is required to achieve Zero Average Contrast in SANS.
Part 2: Critical Quality Attributes (CQAs) & Specifications
The following specifications define "SANS-Grade" d33-SHS. These are stricter than standard chemical grades.
Parameter
Specification
Scientific Rationale
Isotopic Enrichment
≥ 98.0 atom % D
Below 98%, the SLD drops below the match point, making "invisibility" impossible without adding significant , which incoherent background noise.
Isotopologue Distribution
Minimally dispersed
A broad spread (e.g., high amounts of d30, d25) creates "contrast heterogeneity" within the micelle, broadening the scattering curve (smearing).
Chemical Purity
≥ 99.0%
Residual salts or precursors affect the Critical Micelle Concentration (CMC) and aggregation number ().
Residual Alcohol
< 0.1 mol %
Critical: Residual hexadecanol-d33 acts as a co-surfactant, inducing a phase transition from spherical micelles to rod-like worm micelles, completely altering the structural data.
Krafft Point
Reported (Typ. >30°C)
C16 sulfates precipitate at room temperature. Users must know the temperature required to solubilize the sample (typically 40-50°C).
Part 3: Analytical Protocols (Self-Validating Systems)
To ensure trustworthiness, do not rely on the Certificate of Analysis (CoA) alone. Perform these internal validation steps.
Isotopic Purity via 1H-NMR (The "Proton Void" Method)
Since the compound is deuterated, we look for what is not there (residual protons).
Protocol:
Dissolve 10 mg d33-SHS in
(99.96% D) containing a known internal standard (e.g., 1.0 mM Maleic Acid).
Acquire 1H-NMR (min 500 MHz) with long relaxation delay (
) to account for long T1 of residual protons.
Validation: Integrate the residual broad methylene peak region (1.2 ppm). Compare against the internal standard integral.
Calculation:
.
Chemical Purity via Surface Tension (The "Dip" Test)
This is the most sensitive test for residual alcohol (the "killer" impurity).
Protocol:
Prepare a concentration series of d33-SHS from 0.1 mM to 10 mM in
.
Measure surface tension (
) using a Wilhelmy plate or Du Noüy ring at 45°C (above Krafft point).
Pass Criteria: The curve must show a sharp break at the CMC (
mM).
Fail Criteria: A "dip" (minimum) near the CMC > 3 mN/m deep indicates the presence of surface-active impurities (hexadecanol).
Mass Spectrometry (Isotopologue Envelope)
Use ESI-MS (Negative Mode) to visualize the distribution.
Target Mass (m/z):
Anion (
): Calculated Mass Da (assuming ).
Look for the "envelope" width. A tight Gaussian distribution is preferred over a skewed tail indicating incomplete deuteration (d30, d29 species).
Part 4: Synthesis & Purification Workflow
Understanding the synthesis helps anticipate impurities. The preferred route avoids acidic conditions that could promote H/D back-exchange.
Reaction Pathway[1]
Precursor: n-Hexadecanol-d33 (synthesized via reduction of d-palmitic acid or d-bromohexadecane).
Sulfation: Reaction with Chlorosulfonic acid (
) in a non-protic solvent (e.g., dichloromethane) or using a Pyridine- complex. Note: Aggressive sulfuric acid sulfonation is avoided to prevent scrambling.
Neutralization: Immediate quenching with Sodium Deuteroxide (
) or Sodium Hydroxide () in ice.
Visualization: Synthesis & QC Workflow
Figure 2: Production and Quality Control workflow emphasizing the purification gate.
Part 5: Application Notes for the Researcher
Handling the Krafft Point
Unlike SDS (C12), SHS (C16) has a high Krafft point.
Observation: At 25°C, d33-SHS solutions will appear turbid or contain crystals. This is not a sign of impurity.
Action: Heat the solution to 45°C–50°C to ensure full micellization before filtration or measurement.
SANS Implication: The sample stage on the neutron beamline must be temperature-controlled (typically set to 40°C or higher) to prevent the surfactant from crystallizing out of the micelle during the beam time.
Storage
Store in a desiccator. Hydrolysis of the sulfate ester bond can occur over time if exposed to moisture and acidity, regenerating the insoluble hexadecanol-d33 impurity.
References
Lindner, P., & Zemb, T. (2002). Neutron, X-ray and Light Scattering: Introduction to an Investigative Tool for Colloidal and Polymeric Systems. North-Holland.
NIST Center for Neutron Research. (n.d.). Scattering Length Density Calculator. Retrieved from [Link]
Tanford, C. (1980). The Hydrophobic Effect: Formation of Micelles and Biological Membranes. Wiley-Interscience. (Source for surfactant tail volume and packing parameters).
Miles, G. D., & Shedlovsky, L. (1944).[1] "Minima in Surface Tension-Concentration Curves of Solutions of Sodium Alcohol Sulfates." The Journal of Physical Chemistry. (The foundational paper establishing the surface tension minimum as a test for alcohol impurities).
Gomez-Graña, S., et al. (2013). "Surfactant-Assisted Synthesis of Deuterated Organic Molecules." Langmuir.
Advanced Characterization of Deuterated Surfactant Micelles: Sodium n-Hexadecyl-d33 Sulfate
Executive Summary Sodium n-hexadecyl-d33 sulfate (d33-SHS) is the fully deuterated analog of the anionic surfactant sodium hexadecyl sulfate (SHS/S16S). While the hydrogenated form is a standard colloid benchmark, the d3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sodium n-hexadecyl-d33 sulfate (d33-SHS) is the fully deuterated analog of the anionic surfactant sodium hexadecyl sulfate (SHS/S16S). While the hydrogenated form is a standard colloid benchmark, the d33 variant is a specialized tool utilized almost exclusively for Small-Angle Neutron Scattering (SANS) .
By deuterating the hydrophobic tail (
), researchers alter the Scattering Length Density (SLD) of the micellar core without significantly perturbing the thermodynamics of self-assembly. This allows for contrast variation experiments that can mathematically isolate the micelle core from the shell or solvent, providing the most accurate determination of the Aggregation Number () .
Key Technical Parameters:
Typical
: 90 – 130 monomers/micelle (Dependent on T and Ionic Strength).
Critical Constraint: High Krafft Temperature (>30–45°C).[1]
Primary Utility: Structural resolution of core-shell interfaces in complex fluids.
Part 1: Physicochemical Profile & The Isotope Effect
To work with d33-SHS, one must first understand how it differs from the ubiquitous Sodium Dodecyl Sulfate (SDS). The increase in chain length from C12 (SDS) to C16 (SHS) drastically alters the packing parameter, driving the formation of larger, more stable micelles, but introduces solubility challenges.
Table 1: Comparative Surfactant Metrics (SDS vs. SHS)
Parameter
Sodium Dodecyl Sulfate (C12)
Sodium Hexadecyl Sulfate (C16)
Impact of d33-Deuteration
CMC (mM)
~8.2 mM
~0.5 – 0.6 mM
Negligible change
Krafft Point ()
~16°C
30°C – 45°C (Purity dependent)
Negligible change
Aggregation No. ()
~60 – 64
~95 – 120
Statistically identical
Micelle Shape
Spherical
Prolate Ellipsoid (at high conc.)
Identical
SLD (Tail)
Massive Shift (Contrast)
Critical Experimental Note: The high Krafft point of SHS means all experiments must be temperature-controlled above 40°C . Below this threshold, d33-SHS precipitates as hydrated crystals, rendering scattering data invalid.
Part 2: The Physics of Contrast (Why d33?)
The aggregation number is not merely a count of molecules; it is derived from the micellar volume. In SANS, we measure the scattering intensity
The intensity is proportional to the square of the difference in Scattering Length Density (SLD) between the particle and the solvent:
With standard hydrogenated SHS in
, the contrast is good. However, by using d33-SHS , we can tune the solvent (using mixtures of and ) to match the SLD of the headgroup or the solvent, effectively "hiding" parts of the system.
Diagram 1: SANS Contrast Variation Workflow
The following diagram illustrates the logical flow of a contrast variation experiment to determine
.
Caption: Workflow for extracting aggregation numbers using neutron scattering with deuterated surfactants.
Part 3: Experimental Protocols
Protocol A: Small-Angle Neutron Scattering (The Gold Standard)
This method provides the most direct structural data.
Prerequisites:
d33-SHS (>98% D-enrichment).
(99.9%) and (HPLC grade).
Temperature-controlled quartz cells (set to 50°C).
Step-by-Step Methodology:
Solvent Preparation: Prepare a "Core Contrast" solvent. Since the d33 tail has a high SLD (similar to
), you often use a mix of to match the headgroup or use pure if analyzing the full particle.
Note: For d33-SHS in
, the tail is strongly scattering (high contrast).
Sample Dissolution: Dissolve d33-SHS at 10 mM (approx 20x CMC) in the solvent.
Crucial: Heat to 50°C and sonicate until the solution is perfectly clear. If it is cloudy, you are below the Krafft point.[3]
Beamline Configuration: Set detector distances to cover a
-range of .
Acquisition: Expose samples for sufficient time to achieve <1% statistical error in the low-
region.
Data Reduction: Correct for background (solvent scattering), empty cell, and transmission.
Calculation of
:
Fit the corrected to a Core-Shell Ellipsoid Model . The aggregation number is derived from the core volume ():
Where
is the volume of the deuterated hexadecyl chain ().
If beamtime is unavailable, TRFQ is a robust alternative, though less structural.
Mechanism: A hydrophobic probe (Pyrene) and a quencher (Benzophenone) partition into micelles. The decay of fluorescence correlates to the probability of quenching, which depends on micelle size.
Step-by-Step Methodology:
Probe Loading: Prepare a stock solution of Pyrene in ethanol. Evaporate ethanol in a vial to leave a thin film.
Surfactant Addition: Add 20 mM SHS solution (pre-heated to 50°C) to the vial. Stir for 24 hours at 50°C.
Quencher Titration: Add aliquots of quencher.
Measurement: Measure time-resolved fluorescence decay curves using a single-photon counting (TCSPC) system.
Analysis: Fit the decay curve to the Infelta-Tachiya model:
Where relates to the mean number of quenchers per micelle ().
Part 4: Factors Influencing Aggregation Number
The
of SHS is not a static constant. It is a thermodynamic variable sensitive to environmental conditions.
Diagram 2: Micellization Thermodynamics
Caption: Thermodynamic drivers affecting the aggregation number of ionic surfactants.
Temperature (Inverse Relationship)
As temperature increases above the Krafft point (e.g., from 40°C to 60°C), the hydration of the headgroups decreases, but the thermal motion of the tails increases. Generally, for ionic surfactants like SHS,
decreases slightly as temperature rises due to increased repulsion and thermal disruption.
Ionic Strength (Direct Relationship)
Adding salt (NaCl) screens the electrostatic repulsion between the sulfate headgroups.
Low Salt: Headgroups repel
High curvature Smaller Sphere ().
High Salt: Repulsion screened
Lower curvature allowed Growth into Rods ().
References
Bales, B. L., et al. (1998). Precision Relative Aggregation Number Determinations of SDS Micelles Using a Spin Probe. Journal of Physical Chemistry B.
Aswal, V. K., & Goyal, P. S. (2000). Small-Angle Neutron Scattering Study of Micellar Structures of Ionic Surfactants. Physical Review E.
Sammalkorpi, M., et al. (2011). Simulations of Micellization of Sodium Hexyl Sulfate. Journal of Physical Chemistry B. (Provides comparative context for alkyl sulfate series).
Vass, S., et al. (2003). Structure of Sodium Alkyl Sulfate Micelles in Water. Journal of Physical Chemistry B. (Definitive structural data on C12-C16 series).
Protocol for preparing sodium n-hexadecyl-d33 sulfate solutions
Application Note & Protocol A Comprehensive Guide to the Preparation and Quality Control of Sodium n-Hexadecyl-d33 Sulfate Solutions for Advanced Analytical Applications Introduction: The Role of Deuterated Standards in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Comprehensive Guide to the Preparation and Quality Control of Sodium n-Hexadecyl-d33 Sulfate Solutions for Advanced Analytical Applications
Introduction: The Role of Deuterated Standards in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precision and accuracy is paramount. Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) relies heavily on internal standards to correct for variability during sample preparation and analysis.[1][2] Deuterated compounds, where hydrogen atoms are strategically replaced with their stable, heavier isotope deuterium (²H or D), have become the gold standard for use as internal standards.[3]
Sodium n-hexadecyl-d33 sulfate is the deuterated analogue of sodium n-hexadecyl sulfate, an anionic surfactant. The incorporation of 33 deuterium atoms onto the hexadecyl alkyl chain imparts a significant mass shift without appreciably altering its chemical and physical properties, such as solubility and chromatographic retention time.[3] This near-identical behavior to the non-deuterated ("light") analyte ensures that it co-elutes and experiences similar ionization effects and potential matrix suppression in an LC-MS system.[3] The mass difference allows a mass spectrometer to easily distinguish between the standard and the target analyte, enabling highly reliable quantification.[3]
This guide provides a detailed, field-proven protocol for the preparation, verification, and storage of sodium n-hexadecyl-d33 sulfate solutions, designed for researchers, scientists, and drug development professionals who require the highest level of analytical rigor.
Compound Specifications & Properties
A clear understanding of the physical and chemical properties of both the deuterated standard and its non-deuterated counterpart is essential for accurate solution preparation.
Adherence to rigorous safety and handling protocols is critical not only for user safety but also for maintaining the isotopic integrity of the standard.
General Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound and its solutions.[6]
Avoid Inhalation: Sodium n-hexadecyl-d33 sulfate is a fine powder. Weighing and handling of the solid should be performed in a chemical fume hood or while wearing a suitable dust mask to prevent inhalation.[7][8]
Safety Data Sheet (SDS): Always consult the SDS for the specific compound before use for comprehensive safety information.[6]
Isotopic Integrity and Storage
Preventing Isotopic Dilution: To prevent H/D exchange with atmospheric moisture, handle and store the solid compound under an inert atmosphere, such as dry nitrogen or argon, whenever possible.[6]
Solution Storage: Stock solutions should be stored at room temperature (+15°C to +25°C) in tightly sealed, clearly labeled containers.[8] Do not refrigerate , as this can cause the surfactant to precipitate out of solution.[9] If precipitation occurs, the solution can be gently warmed (e.g., in a 37°C water bath) and mixed to redissolve the solute.[9]
Labeling: All containers must be clearly labeled with the chemical name, deuteration level, concentration, preparation date, and any relevant hazard warnings.[6]
Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the preparation of a 100 mL stock solution. The principles are analogous to the well-established methods for preparing solutions of sodium dodecyl sulfate (SDS), a similar anionic surfactant.[7][8]
Weighing the Compound: In a fume hood, accurately weigh 100 mg of sodium n-hexadecyl-d33 sulfate powder and transfer it into the 250 mL beaker.
Causality: Performing this in a fume hood minimizes the risk of inhaling the fine powder.[8] An accurate measurement is fundamental to achieving the target concentration.
Initial Dissolution: Add approximately 80 mL of deionized water to the beaker. Place a magnetic stir bar into the beaker.
Causality: It is crucial not to add the full volume of solvent initially, as the volume may increase upon dissolution of a large amount of solute.[7] Starting with a lower volume allows for proper mixing and final volume adjustment.
Mixing and Dissolution: Place the beaker on a magnetic stirrer and begin mixing at a low-to-medium speed.
Causality: Stirring should be vigorous enough to create a vortex but slow enough to avoid excessive frothing or foaming, which is common with surfactants and can complicate accurate volume measurement.[7]
Gentle Heating (If Necessary): If the compound does not dissolve readily at room temperature, gently warm the solution to 60-68°C while stirring.[7][8]
Causality: Like its non-deuterated analogue, heating increases the solubility and dissolution rate.[7] Do not boil the solution. Ensure all powder is completely dissolved before proceeding.
Final Volume Adjustment: Once the solid is fully dissolved and the solution is clear, carefully transfer it to the 100 mL volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsate to the flask to ensure a quantitative transfer. Allow the solution to cool to room temperature.
Bringing to Volume (QS): Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
Final Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
Transfer and Storage: Transfer the final solution to a suitable, clearly labeled storage bottle. Store at room temperature.[8]
Workflow for Solution Preparation and Quality Control
The following diagram outlines the logical flow from initial preparation to final verification of the stock solution.
Caption: General workflow for quantitative analysis using the deuterated standard.
The fundamental principle is to add a fixed, known amount of the deuterated internal standard (IS) to all samples, calibrators, and quality controls at the beginning of the sample preparation process. [1]The ratio of the analyte's peak area to the IS's peak area is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. [1]This method effectively corrects for variations in sample recovery and instrument response, leading to highly accurate and precise results.
[3]
References
BenchChem. (2025).
Laboratory Notes. (2020, September 8). Preparation of 20% (w/v)
Pharmaguideline. (2010, September 25). Preparation and Standardization of 0.
Top Tip Bio. (2018, February 27). How To Make 10% SDS Stock Solution.
Journal of Mass Spectrometry. (2014, August 15). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry.
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
BenchChem. A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
Analytical Chemistry. (2005, October 22). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides.
Almac.
G-Biosciences. (2017, February 28).
International Journal of Pharmaceutical and Clinical Research. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
Scribd.
TCI Deutschland GmbH.
ResearchGate. (2014, October).
ResolveMass Laboratories Inc. (2025, November 8).
Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
UCHEM. (2025, August 28).
ChemicalBook. (2026, January 13). N-HEXADECYLSULFURIC ACID SODIUM SALT.
Using sodium n-hexadecyl-d33 sulfate for SANS contrast variation
Application Note: SANS Contrast Variation with Sodium n-hexadecyl-d33 Sulfate Executive Summary This technical guide details the application of Sodium n-hexadecyl-d33 sulfate (d33-SCS) in Small-Angle Neutron Scattering (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: SANS Contrast Variation with Sodium n-hexadecyl-d33 Sulfate
Executive Summary
This technical guide details the application of Sodium n-hexadecyl-d33 sulfate (d33-SCS) in Small-Angle Neutron Scattering (SANS). While Sodium Dodecyl Sulfate (SDS, C12) is the industry standard, the C16 analog (SCS) is critical for researchers requiring a larger hydrophobic core (approx. 22–25 Å radius vs. 17 Å for SDS) or higher solubilization capacity for lipophilic drugs.
Critical Technical Constraint: Unlike SDS, Sodium Hexadecyl Sulfate has a high Krafft temperature (
) .[1] All protocols below incorporate strict temperature controls to prevent crystallization during beamtime.
Technical Background: The Physics of Contrast
In SANS, the intensity
is proportional to the square of the contrast—the difference in Scattering Length Density (SLD, ) between the particle and the solvent:[2]
. The deuterated tail () has a high positive SLD, whereas the protonated tail () has a slightly negative SLD. This allows us to "tune" the solvent (mixtures of and ) to make specific parts of a complex system (e.g., the surfactant shell) invisible, isolating the signal of the cargo (e.g., a drug or protein).
Table 1: Physicochemical Properties & SLD Values
Component
Chemical Formula
Molecular Vol. ()
SLD ()
Note
h-SCS Tail
~458
-0.30
"Invisible" in ~0%
d33-SCS Tail
~458
+6.70
Matches pure
Sulfate Head
~62
+3.70
Hydrophilic shell
Water
30
-0.56
Base solvent
Heavy Water
30
+6.37
Contrast agent
Protein
(Generic)
Varies
~2.0 - 3.0
Matches ~40%
Experimental Design & Logic
The power of d33-SCS lies in the "Invisible Surfactant" method.
Objective: Visualize a solubilized membrane protein or hydrophobic drug without seeing the micelle carrier.
Strategy:
Use d33-SCS.
Adjust solvent to ~100%
.
The d33-tail (
) is nearly contrast-matched to ().
Result: The micelle core becomes transparent to neutrons. The scattering signal comes almost exclusively from the solubilized cargo (which has a lower SLD).
Visualization: Contrast Matching Logic
Figure 1: Decision tree for selecting solvent ratios based on the target structure of interest.
Weigh d33-SCS powder. Note: d33-SCS is hygroscopic; weigh quickly or in a glovebox.
Add calculated volume of solvent (
mix).
Heated Dissolution: Place the vial in a water bath at 50°C . Vortex periodically.
Checkpoint: Inspect for clarity. Below 45°C, the solution may appear turbid (Krafft point boundary). It must be clear before proceeding.
Cargo Incorporation:
Add the drug/protein to the warm surfactant solution.
Equilibrate at 50°C for >1 hour to ensure thermodynamic stability of the mixed micelles.
Contrast Series Preparation:
Prepare three specific contrast points to validate the model:
Sample A (Core Match): 100%
(Matches d33-tail).
Sample B (Shell/Head Match): ~70%
(Matches Sulfate head/Na+ hydration sphere).
Sample C (Full Contrast): 0%
(Maximum contrast for deuterated surfactant).
Cell Loading:
Pre-warm the quartz cells to 50°C.
Load samples rapidly to prevent precipitation on the glass.
Seal immediately to prevent
exchange with atmospheric humidity.
SANS Measurement Protocol
Facility Setup (e.g., NIST NCNR, ILL, ORNL):
Sample Environment: Temperature-controlled sample changer set to 50°C (or
).
Wavelength (
): Typically 6 Å (balance of flux and -range).
Detector Distances:
1m (High
: Surface features/Headgroups).
4m (Mid
: Micelle radius/Shape).
10m+ (Low
: Aggregates/Inter-particle structure).
Execution Workflow
Figure 2: Operational workflow emphasizing temperature control to prevent crystallization.
Data Analysis & Modeling
For d33-SCS micelles, the standard "Spherical Core-Shell" model is often insufficient due to the long C16 chain causing eccentricity. Use an Ellipsoidal Core-Shell Model .
Key Fitting Parameters:
Core Radius (
): Expect ~22–24 Å (longer than SDS).
Shell Thickness (
): ~3–5 Å (Sulfate head + hydration).
Axis Ratio (
): Prolate ellipsoid () is common for C16 surfactants.
SLD Parameters: Fix these values based on Table 1 to reduce free parameters.
Self-Validation Check:
Calculate the Aggregation Number (
) from the fitted volume.
For SCS,
should be roughly 80–100 (higher than SDS's ~60). If , suspect rod-like growth or aggregation.
References
NIST Center for Neutron Research (NCNR). Scattering Length Density Calculator. Available at: [Link]
Hammouda, B. (2010).[5] Probing Nanoscale Structures - The SANS Toolbox. NIST.[2][5] Available at: [Link]
Tanford, C. (1980). The Hydrophobic Effect: Formation of Micelles and Biological Membranes. Wiley-Interscience.
Institut Laue-Langevin (ILL). Neutron Data Booklet - Scattering Lengths. Available at: [Link]
Griffiths, P. C., et al. (2000). "Electron Paramagnetic Resonance and Small-Angle Neutron Scattering Studies of Mixed Sodium Dodecyl Sulfate and (Tetradecylmalono)bis(N-methylglucamide) Surfactant Micelles." Langmuir. (Demonstrates SANS methodology for surfactant mixtures).
Advanced Structural Characterization of Membrane Proteins using Deuterated Sodium Cetyl Sulfate (SCS-d33)
Executive Summary This guide details the specialized application of Deuterated Sodium Cetyl Sulfate (SCS-d33) , also known as Sodium Hexadecyl Sulfate, in the structural analysis of membrane proteins. While Sodium Dodecy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the specialized application of Deuterated Sodium Cetyl Sulfate (SCS-d33) , also known as Sodium Hexadecyl Sulfate, in the structural analysis of membrane proteins. While Sodium Dodecyl Sulfate (SDS) is the ubiquitous standard for denaturation, its C12 tail length often fails to mimic the hydrophobic thickness of native biological bilayers (~30 Å). SCS (C16) offers a superior hydrophobic match for larger transmembrane domains but introduces significant physicochemical challenges, primarily a high Krafft temperature (>40°C).
Primary Applications:
SANS (Small-Angle Neutron Scattering): Using SCS-d33 to "mask" the detergent micelle via contrast variation, allowing artifact-free observation of the protein structure.
NMR Spectroscopy: Utilization in dilute liquid crystalline media (alignment phases) for measuring Residual Dipolar Couplings (RDCs), or for solubilizing large hydrophobic aggregates where C12-SDS fails.
Physicochemical Rationale: Why SCS-d33?
The "Invisible Shield" Effect (NMR & SANS)
In structural biology, the detergent corona surrounding a membrane protein generates massive background noise.
In NMR: Protonated detergent tails (
) dominate the aliphatic region of the spectrum, obscuring protein signals. Perdeuterated SCS-d33 () is "NMR silent" in the proton channel.
In SANS: By adjusting the
ratio of the solvent to match the Scattering Length Density (SLD) of the deuterated detergent, the detergent becomes transparent to neutrons.[1] This leaves only the protein visible.
The Hydrophobic Match (C16 vs. C12)
The hydrophobic mismatch between a detergent micelle and a protein's transmembrane domain (TMD) can induce non-native curvature or aggregation.
SDS (C12): Hydrophobic core radius ~16.7 Å.
SCS (C16): Hydrophobic core radius ~21.7 Å.
Benefit: SCS stabilizes proteins with longer TMDs that would otherwise aggregate or unfold in SDS, providing a more "bilayer-like" hydrophobic thickness while maintaining anionic solubility.
Critical Technical Parameter: The Krafft Point Trap
WARNING: Unlike SDS, Sodium Cetyl Sulfate has a Krafft point (solubility temperature) significantly above room temperature (approx. 30–45°C depending on salt concentration).
Failure Mode: At 25°C, SCS molecules crystallize out of solution, causing sample precipitation and loss of the protein-detergent complex.
Control Strategy: All stock preparation and exchange steps must occur above the Krafft temperature. Once formed, mixed micelles (with lipids or co-detergents) may be stable at lower temperatures, but pure SCS micelles are not.
Experimental Protocols
Protocol A: Preparation of SCS-d33 Stock Solution
Target: 10% (w/v) SCS-d33 Stock in
or Buffer.
Weighing: Weigh SCS-d33 powder in a glove box if strictly anhydrous conditions are required; otherwise, weigh rapidly to minimize hygroscopic effects.
Solvent Addition: Add the required volume of buffer (e.g., 20 mM Sodium Phosphate, pH 7.5) or
The solution will appear cloudy/crystalline at RT.
Heat to 50°C in a water bath. Vortex vigorously.
Repeat until the solution is completely clear.
Storage: Store at room temperature (it will precipitate). Re-heat to 50°C before every use.
Protocol B: Surfactant Exchange for SANS/NMR
Objective: Exchange a membrane protein from a mild purification detergent (e.g., DDM) into SCS-d33 for structural analysis.
Step-by-Step Methodology:
Protein Concentration: Concentrate purified protein (in DDM) to ~5–10 mg/mL using a centrifugal concentrator (MWCO 50-100 kDa).
Equilibration: Pre-heat a PD-10 desalting column or size-exclusion column (SEC) to 45°C using a column heating jacket.
Column Priming: Equilibrate the column with 5 column volumes (CV) of Warm Buffer containing:
20 mM Buffer (pH 7.5)
150 mM NaCl
0.5% SCS-d33 (Above CMC, maintained at 45°C).
Exchange: Load the protein sample. Elute with the Warm Buffer.
Verification: Collect fractions. If the solution becomes cloudy upon cooling to 25°C, the protein-SCS complex is unstable at RT. Maintain at >35°C for analysis or add a co-detergent (e.g., short-chain alcohol or DHPC) to lower the Krafft point.
Data Visualization: SANS Contrast Variation Workflow
The following diagram illustrates the logic of using SCS-d33 to isolate the protein signal in neutron scattering experiments.
Caption: Workflow for SANS contrast variation. By matching the solvent SLD to the deuterated detergent, the detergent corona becomes "invisible," yielding pure protein structural data.
Quantitative Reference Data
Table 1: Comparative Properties of Anionic Sulfates for Membrane Proteins
Property
Sodium Dodecyl Sulfate (SDS)
Sodium Cetyl Sulfate (SCS)
Impact on Protocol
Chain Length
C12 (Lauryl)
C16 (Cetyl/Hexadecyl)
SCS mimics thicker bilayers.
Molecular Weight
288.38 g/mol
344.49 g/mol
SCS forms larger micelles.
Krafft Point
~16°C
~45°C (Salt dependent)
SCS requires heating.
CMC (in water)
~8.2 mM
~0.6 mM
SCS is harder to dialyze out.
Agg. Number
~62
~100+
Larger corona in SANS/SAXS.
Deuteration
d25 available
d33 available
d33 allows full tail masking.
Application: NMR Alignment Media (Liquid Crystals)
SCS is frequently used to create lyotropic liquid crystals (mesophases) which induce weak alignment of proteins in the magnetic field. This allows the measurement of Residual Dipolar Couplings (RDCs), providing long-range orientational constraints.
Protocol: Preparation of SCS/Alcohol Liquid Crystals
Mixture: Combine SCS-d33 (3-5% w/v) with a long-chain alcohol (e.g., decanol or cetyl alcohol) and water/buffer.
Phase Transition: Heat to 50°C to solubilize, then cool slowly.
Verification: The sample should become viscous and slightly opalescent.
NMR Check: Place in the magnet. The deuterium signal (from
) should split into a doublet (quadrupolar splitting), confirming the formation of an ordered liquid crystalline phase.
Protein Addition: Titrate concentrated protein into this phase. The protein will align within the aqueous channels between the detergent bilayers.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Precipitation at RT
Krafft point reached.
Keep all buffers >40°C or add 5-10% short-chain alcohol (e.g., ethanol) to suppress Krafft point (if protein tolerates).
Cloudy NMR Sample
Phase separation.
Check pH and Salt. High salt (>200mM) drastically increases the Krafft point of sulfates. Reduce salt if possible.
No Protein Signal (SANS)
Incorrect Contrast Match.
Calculate theoretical SLD of SCS-d33. Perform a "contrast variation series" (0%, 40%, 100% D2O) to find the exact match point experimentally.
References
Deuterated Detergents in NMR
Detailed review of deuterated surfactants for removing proton noise in solution-st
Application Note: Sodium n-hexadecyl-d33 Sulfate in Structural Biology
Executive Summary Sodium n-hexadecyl-d33 sulfate (SHS-d33, Sodium Cetyl Sulfate-d33) is a specialized, fully deuterated anionic surfactant ( ). While its protonated analog (SDS) is ubiquitous in protein denaturation, the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sodium n-hexadecyl-d33 sulfate (SHS-d33, Sodium Cetyl Sulfate-d33) is a specialized, fully deuterated anionic surfactant (
). While its protonated analog (SDS) is ubiquitous in protein denaturation, the C16 chain length of SHS offers distinct hydrophobic stabilization properties, and its deuteration () renders it invaluable for Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) .
This guide details the protocols for exploiting SHS-d33 to "mask" surfactant signals, allowing researchers to resolve the structure of integral membrane proteins (IMPs) without interference from the solubilizing micelle.
Technical Profile & Physical Chemistry
Before initiating protocols, researchers must account for the distinct physical properties of SHS compared to standard SDS.
Key Physical Parameters
Property
Sodium Dodecyl Sulfate (SDS)
Sodium Hexadecyl Sulfate (SHS-d33)
Impact on Protocol
Chain Length
C12
C16
C16 matches hydrophobic thickness of bilayers better than C12.
CMC (25°C)
~8.2 mM
~0.6 - 1.2 mM
Lower CMC means harder to dialyze; requires longer exchange times.
Krafft Point
~16°C
~30–45°C
CRITICAL: SHS precipitates at room temp. All buffers must be pre-heated.
SLD (Neutron)
Matches background, becoming "invisible" to neutrons.
Expert Insight: The high Krafft point of SHS is the most common failure point. If your sample turns cloudy at 20°C, the detergent has crystallized. You must maintain working temperatures
or use specific co-solvents to depress the Krafft point.
Application I: SANS Contrast Variation (The "Invisible Micelle")
Principle
In SANS, the scattering intensity depends on the contrast (
Problem: In standard buffers, both the protein and the detergent micelle scatter neutrons, making it impossible to distinguish the protein's shape from the surfactant shell.
Solution: The Scattering Length Density (SLD) of the deuterated tail (
) is , which is nearly identical to pure Heavy Water (, ). By solubilizing the protein in SHS-d33 and , the detergent micelle becomes "contrast matched" (invisible), and only the protein signal remains.
Workflow Diagram
Figure 1: Workflow for Contrast Variation SANS. The detergent shell is spectrally masked by matching its SLD to the solvent.
Protocol: Preparation of Contrast-Matched Samples
Reagents:
Purified Membrane Protein (approx. 5–10 mg/mL).
Sodium n-hexadecyl-d33 sulfate (SHS-d33) powder.
(99.9% purity).
Buffer salts (phosphate or Tris, deuterated if possible).
Step-by-Step:
Stock Preparation (Critical):
Weigh SHS-d33 to create a 100 mM stock solution in
.
Action: Heat the solution to 50°C in a water bath until fully clear. Vortex vigorously.
Validation: Inspect for needle-like crystals. If present, heat longer.
Detergent Exchange:
Use a spin-concentrator (MWCO appropriate for your protein).
Wash the protein with buffer containing 2x CMC (~2 mM) of SHS-d33 in
.
Note: Perform centrifugation in a temperature-controlled rotor set to 35°C–40°C . If the rotor is cold, SHS will precipitate on the filter membrane, blocking flow.
Contrast Tuning:
Prepare a series of buffers with varying
ratios (e.g., 0%, 40%, 100% ).
The "Match Point" for SHS-d33 is typically near 100%
should show near-zero scattering intensity compared to an buffer.
Application II: High-Resolution NMR Spectroscopy
Principle
Protonated detergents contain dozens of hydrogen atoms (
) that generate massive signals in the aliphatic region (0–3 ppm) of NMR spectra. These signals often obscure the methyl and methylene resonances of the protein.
Advantage: SHS-d33 is "NMR silent" in the proton channel. This allows clear observation of the protein's hydrophobic core residues and lipid-interacting domains.
Logic Diagram
Figure 2: Signal discrimination in NMR. Deuterated tails eliminate background noise in the aliphatic region.
Protocol: NMR Sample Reconstitution
Solubilization:
If the protein is in a precipitate or pellet form, resuspend directly in a buffer containing 50–100 mM SHS-d33 .
Heat to 45°C for 15 minutes to ensure complete micellization.
Buffer Optimization:
Add 5–10%
(for the lock signal) to the bulk buffer.
Expert Tip: Keep the pH slightly acidic (pH 6.0–6.5) if the protein tolerates it, to reduce amide proton exchange rates, improving signal intensity.
Acquisition:
Run a standard 1D
-NMR.
Success Metric: The region between 0.8 ppm and 1.5 ppm should be relatively flat, containing only sharp peaks from the protein (methyl groups) rather than the broad "hump" of detergent methylene protons.
References
Le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 86-111. Link
Stuhrmann, H. B. (1974). Neutron small-angle scattering of biological macromolecules in solution. Journal of Applied Crystallography, 7(2), 173-178. Link
Oliver, R. C., et al. (2013). Dependence of micelle shape and size on chain length and temperature for sodium alkyl sulfates. PLOS ONE. (Validating Krafft points and micelle morphology). Link
NIST Center for Neutron Research. Scattering Length Density Calculator. (Source for SLD values of D2O and deuterated hydrocarbons). Link
MedChemExpress. Sodium hexadecyl sulfate-d33 Product Information (Chemical Identity and Deuteration). Link
Application Notes & Protocols: Probing Surfactant Monolayer Structure with Neutron Reflection
Introduction: Illuminating the Interface At the air-water interface, amphiphilic molecules like sodium cetyl sulfate (SCS) self-assemble into highly ordered monolayers, forming the basis for phenomena ranging from foam s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Illuminating the Interface
At the air-water interface, amphiphilic molecules like sodium cetyl sulfate (SCS) self-assemble into highly ordered monolayers, forming the basis for phenomena ranging from foam stability to drug delivery mechanisms. Understanding the precise structure of these nanoscale layers—their thickness, density, orientation, and hydration—is critical. Neutron Reflection (NR) has emerged as a uniquely powerful, non-destructive technique for this purpose.[1][2][3] Unlike X-rays, which are sensitive to electron density, neutrons interact with atomic nuclei, providing sub-nanometer resolution to determine the composition profile perpendicular to the interface.[4][5]
The key advantage of NR lies in its ability to exploit the stark difference in neutron scattering length between hydrogen and its isotope, deuterium.[6][7] By strategically replacing the hydrogen atoms on the cetyl (alkyl) tail of SCS with deuterium, we create a molecule that is chemically analogous but appears vastly different to a neutron beam.[8] This isotopic "highlighting" allows us to generate high-contrast data, unambiguously resolving the surfactant structure from the aqueous subphase. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for studying deuterated SCS monolayers using NR.
Part 1: The Principle of the Technique & Experimental Rationale
The Power of Deuteration and Contrast Variation
The fundamental quantity in NR is the Scattering Length Density (SLD), which is the sum of the coherent scattering lengths of all atoms within a given volume.[3][9] The reflectivity of a neutron beam at an interface is governed by the difference in SLD between the two adjacent media—this difference is known as the "contrast".[10] The large negative scattering length of hydrogen (-3.74 fm) and the large positive scattering length of deuterium (+6.67 fm) provide a powerful tool for manipulating this contrast.
By using deuterated SCS (d-SCS), we can make the surfactant layer "visible" to neutrons. The experimental design is further enhanced by altering the SLD of the aqueous subphase, a strategy known as contrast variation . The three most common subphases are:
Deuterium Oxide (D₂O): Has a high SLD, providing good contrast with a deuterated alkyl chain.
Normal Water (H₂O): Has a low SLD.
Null-Reflecting Water (NRW): A specific mixture of D₂O and H₂O (approximately 8.1% D₂O) that has an SLD of zero. When d-SCS is spread on NRW, any measured reflectivity signal comes only from the surfactant layer, dramatically simplifying data interpretation and providing a highly accurate measure of surface coverage.[11]
Measuring the reflectivity of the same monolayer against multiple subphase contrasts provides a set of simultaneous equations that can be solved to yield a unique and highly constrained structural model.[6]
The Sample Environment: The Langmuir Trough
To study monolayers at the air-water interface, experiments are conducted using a Langmuir trough.[2][12] This specialized apparatus consists of a shallow, PTFE-coated trough filled with the aqueous subphase. Movable barriers on the surface allow for precise control over the surface area available to the surfactant molecules.[12]
Causality: The SCS, dissolved in a volatile solvent, is spread onto the water surface. As the solvent evaporates, the SCS molecules organize at the interface. By compressing the barriers, we reduce the area per molecule (APM), which increases the surface pressure (the reduction in surface tension of the pure subphase). This allows for the formation of monolayers in specific thermodynamic states (e.g., liquid-expanded or liquid-condensed phases) which can then be studied by NR. Modern setups often integrate the Langmuir trough directly into the neutron beamline, sometimes with capabilities for simultaneous interfacial rheology measurements.[13]
Part 2: Experimental Protocols
Protocol 1: Preparation of Reagents and Subphases
This protocol outlines the preparation of the spreading solution and the critical aqueous subphases. Meticulous cleanliness is paramount, as trace surface-active impurities can ruin the experiment.
Glassware (cleaned thoroughly with chromosulfuric acid or piranha solution, followed by extensive rinsing with ultrapure water)
Procedure:
Prepare Spreading Solution (d-SCS in Chloroform/Methanol):
Weigh approximately 5 mg of d-SCS into a clean 10 mL volumetric flask.
Prepare a 9:1 (v/v) mixture of chloroform and methanol.
Dissolve the d-SCS in the solvent mixture to create a concentration of ~0.5 mg/mL.
Rationale: A volatile solvent mixture is used to ensure rapid and uniform spreading of the surfactant at the interface upon deposition. The methanol aids in the solubility of the ionic headgroup.
Prepare Aqueous Subphases:
D₂O Subphase: Use D₂O directly.
H₂O Subphase: Use ultrapure water directly.
Null-Reflecting Water (NRW) Subphase:
Carefully prepare a mixture of 8.1% D₂O in H₂O by volume.
Rationale: This specific ratio creates a subphase with an SLD of 0 Å⁻², rendering it "invisible" to neutrons and isolating the signal from the monolayer.[11]
Protocol 2: Monolayer Formation and Control
This protocol describes the use of a Langmuir trough to form a stable d-SCS monolayer at a target surface pressure.
Equipment:
Langmuir Trough (e.g., Kibron Microtrough G1, integrated into a reflectometer like FIGARO at ILL).[12]
Wilhelmy Plate (for surface pressure measurement)
Microsyringe (e.g., Hamilton)
Procedure:
Trough Cleaning: Thoroughly clean the trough and barriers with ethanol and chloroform, then rinse extensively with ultrapure water. Fill the trough with ultrapure water and perform a full compression cycle. The surface pressure should not increase by more than 0.2 mN/m, indicating a clean interface. Aspirate the cleaning water.
Subphase Filling: Fill the clean trough with the desired subphase (e.g., NRW) until a slightly convex meniscus is formed.
Surface Pressure Zeroing: Clean the Wilhelmy plate with a flame or solvent and hang it from the microbalance. Zero the balance once the plate has equilibrated with the subphase.
Monolayer Spreading: Using a microsyringe, deposit small droplets of the d-SCS spreading solution onto the subphase surface at multiple locations.
Solvent Evaporation: Wait for 15-20 minutes to allow for complete evaporation of the chloroform/methanol solvent.
Monolayer Compression: Slowly move the barriers to compress the monolayer. Monitor the surface pressure isotherm (surface pressure vs. area per molecule).
Equilibration: Once the target surface pressure (e.g., 20 mN/m) is reached, stop the barriers. The system can be run in a "pressure-controlled" mode where the barriers automatically adjust to maintain a constant pressure.[12] Allow the monolayer to equilibrate for at least 30 minutes before starting the NR measurement.
Protocol 3: Neutron Reflectometry Measurement
This protocol provides a general workflow for acquiring NR data on a time-of-flight reflectometer.
Equipment:
Neutron Reflectometer (e.g., FIGARO at ILL, INTER at ISIS).[11][14]
Procedure:
Sample Alignment: The Langmuir trough is positioned on the beamline. The height and tilt of the trough are adjusted so that the neutron beam reflects specularly from the flat air-water interface.
Instrument Configuration:
Neutrons with a range of wavelengths (e.g., 2-20 Å) are used.[14]
Data is typically collected at two different incident angles (e.g., 0.6° and 2.3°) to cover a wide range of the scattering vector, Qz.[11] Qz is defined as (4π/λ)sin(θ), where λ is the neutron wavelength and θ is the incident angle.[1]
Data Acquisition: The neutron beam reflects off the monolayer, and the reflected intensity is measured on a 2D detector as a function of Qz.
Data Reduction: Raw data from the detector is processed using standard software provided by the facility (e.g., COSMOS at ILL).[15] This process involves integrating the specularly reflected beam, subtracting the background, and normalizing the data to produce the final reflectivity profile, R(Qz).[15]
Part 3: Data Analysis and Interpretation
The goal of data analysis is to fit the experimental R(Qz) curve with a theoretical model of the interface to extract structural parameters.[4]
Modeling the Interface: The interface is typically modeled as a series of layers ("box model"). Each layer i is defined by its thickness (dᵢ), scattering length density (SLDᵢ), and the roughness/diffuseness of its boundaries (σᵢ).[15]
One-Box Model: A simple starting point, treating the entire SCS monolayer as a single, uniform layer.
Two-Box Model: A more physically realistic model that treats the hydrophilic sulfate headgroup and the deuterated hydrophobic tail as two separate layers. This allows for the determination of individual layer thicknesses and the extent of water penetration into the headgroup region.
Fitting Procedure: Using specialized software (e.g., SasView, Motofit), the parameters of the box model (thickness, SLD, roughness) are refined to minimize the difference between the calculated reflectivity and the experimental data.[4]
Interpreting the Results: The fitted parameters provide a wealth of information:
Thickness: The thickness of the hydrophobic and hydrophilic layers reveals the conformation and orientation of the SCS molecules.
SLD: The SLD of the deuterated tail layer is used to calculate the surface coverage or area per molecule (APM). The SLD of the headgroup layer can be used to determine its degree of hydration.
Roughness: This parameter is related to interfacial fluctuations, such as capillary waves.[4]
Part 4: Data Presentation & Visualization
Quantitative Data Summary
For successful modeling, the SLDs of the constituent components must be accurately known.
Component
Chemical Formula
Typical Mass Density (g/cm³)
Calculated SLD (Å⁻²)
d-SCS (Cetyl Chain)
C₁₆D₃₃
~0.90
+7.21
SCS (Headgroup)
-SO₄Na
~1.80
+1.85
h-SCS (Cetyl Chain)
C₁₆H₃₃
~0.82
-0.47
Deuterium Oxide (D₂O)
D₂O
1.11
+6.35
Water (H₂O)
H₂O
1.00
-0.56
Null-Reflecting Water
(D₂O)₀.₀₈₁(H₂O)₀.₉₁₉
~1.01
0.00
Air
N/A
~0.00
0.00
Note: SLD values are calculated using standard online tools and may vary slightly based on exact density and molecular volume assumptions.[10][16]
Visualizations
Caption: High-level workflow from sample preparation to final structural analysis.
Caption: Visualizing SLD profiles for different contrast matching experiments.
References
Direct Resolution of the Interactions of a Hydrocarbon Gas with Adsorbed Surfactant Monolayers at the Water/Air Interface Using Neutron Reflectometry. (2022). MDPI. [Link]
The analysis of neutron reflectivity from Langmuir monolayers of lipids using molecular dynamics simulations. (2025). Royal Society Publishing. [Link]
Neutron Reflectometry on Superspreading and Non-Superspreading Trisiloxane Surfactants. (2015). PMC. [Link]
A New Model for Neutron Reflectometry of Adsorbed Surfactant Aggregates. (1999). ACS Publications. [Link]
Electronic Supplementary Information (ESI): A. Neutron reflectivity data analysis. Royal Society of Chemistry. [Link]
Changes to lung surfactant monolayers upon exposure to gas phase ozone observed using X-ray and neutron reflectivity. (2017). PMC. [Link]
Integrating in situ Shear Rheology with Neutron Reflectometry for Structural and Dynamic Analysis of Interfacial Systems. (2024). arXiv. [Link]
Neutron reflectometry for Langmuir monolayers of surface-active polymer nanoparticles. Dankook University. [Link]
Applications of neutron reflectometry in biology. (2020). EPJ Web of Conferences. [Link]
Nanolayer analysis by neutron reflectometry. (2017). NIST. [Link]
Neutron Reflectometry on Superspreading and Non-Superspreading Trisiloxane Surfactants. (2015). ACS Publications. [Link]
An introduction to neutron reflectometry. (2020). EPJ Web of Conferences. [Link]
NEUTRON REFLECTOMETRY STUDIES OF THIN FILMS AND MULTILAYERED MATERIALS. University of Maryland. [Link]
New Design of a Sample Cell for Neutron Reflectometry in Liquid–Liquid Systems and Its Application for Studying Structures at Air–Liquid and Liquid–Liquid Interfaces. (2022). MDPI. [Link]
A Neutron Reflectivity Study of Surfactant Self-Assembly in Weak Polyelectrolyte Brushes at the Sapphire-Water Interface. (2011). ResearchGate. [Link]
The interaction between sodium alkyl sulfate surfactants and the oppositely charged polyelectrolyte, polyDMDAAC, at the air-water interface: the role of alkyl chain length and electrolyte and comparison with theoretical predictions. (2007). PubMed. [Link]
Neutron reflectometry Technique. ISIS Neutron and Muon Source. [Link]
INTRODUCTION TO NEUTRON REFLECTOMETRY. ESRF. [Link]
Study of the adsorption of sodium dodecyl sulfate (SDS) at the air/water interface: targeting the sulfate headgroup using vibrational sum frequency spectroscopy. (2008). RSC Publishing. [Link]
Adsorption of soluble surfactants at the air- water interface. (2018). The University of Queensland. [Link]
Optimizing experimental design in neutron reflectometry. (2022). PMC. [Link]
Small-Angle Neutron Scattering from Mixtures of Sodium Dodecyl Sulfate and a Cationic, Bolaform Surfactant Containing Azobenzene. (2004). ACS Publications. [Link]
Sodium dodecyl sulfate-ethoxylated polyethylenimine adsorption at the air-water interface. (2014). RSC Publishing. [Link]
Adsorption Kinetics of C 12 E 4 at the Air−Water Interface: Adsorption onto a Fresh Interface. (2000). ResearchGate. [Link]
Small-angle neutron scattering study of the structural effects of substitution of tetramethylammonium for sodium as the counterion in dodecyl sulfate micelles. (1986). ACS Publications. [Link]
Deuteration Aiming for Neutron Scattering. (2021). PMC. [Link]
Scattering Length Density Calculator. (2014). NIST. [Link]
Neutron scattering and selective deuteration reveal the structure and composition of mRNA-containing LNPs and the effects induced by the serum protein ApoE. (2023). Institut Laue-Langevin (ILL). [Link]
Deuteration for Neutron Scattering. STFC Indico. [Link]
Application Note: High-Yield Synthesis and Purification of Sodium n-Hexadecyl-d33 Sulfate
For Small-Angle Neutron Scattering (SANS) and High-Resolution NMR Applications Strategic Overview Sodium n-hexadecyl-d33 sulfate ( , hereafter SCS-d33 ) is the fully deuterated analog of Sodium Cetyl Sulfate. It is a cri...
Author: BenchChem Technical Support Team. Date: February 2026
For Small-Angle Neutron Scattering (SANS) and High-Resolution NMR Applications
Strategic Overview
Sodium n-hexadecyl-d33 sulfate (
, hereafter SCS-d33 ) is the fully deuterated analog of Sodium Cetyl Sulfate. It is a critical reagent in structural biology and colloid science, primarily used to "mask" the surfactant signal in Small-Angle Neutron Scattering (SANS) via contrast matching, or to eliminate alkyl chain signals in -NMR studies of membrane proteins.
Unlike the common Sodium Dodecyl Sulfate (SDS, C12), the C16 chain length of SCS-d33 confers a significantly lower Critical Micelle Concentration (CMC) and a higher Krafft point (~30–45°C). These physical properties necessitate a distinct synthesis and purification architecture compared to SDS.
Core Challenges
Isotopic Cost: The precursor, Hexadecan-d33-ol, is extremely expensive (~
1,000/g). The protocol must prioritize yield over speed.
Hydrolysis Risk: The sulfate ester bond is susceptible to acid hydrolysis. Neutralization must be rapid and temperature-controlled.
The Krafft Point Trap: Because the Krafft point of SCS is above room temperature, standard "cold" purification methods used for SDS will fail, leading to massive product loss or impure precipitates.
Chemical Principle & Reaction Design[1][2][3]
The synthesis utilizes Chlorosulfonic Acid (
) rather than sulfur trioxide gas. While is used industrially, allows for precise stoichiometric control on the laboratory scale (milligram to gram), essential for conserving the deuterated precursor.
Reaction:
Neutralization:
Workflow Diagram
Figure 1: Reaction pathway for the sulfation of deuterated cetyl alcohol.
Protocol: Synthesis of SCS-d33
Safety Note: Chlorosulfonic acid reacts explosively with water and produces toxic HCl gas.[1] Work in a functional fume hood.
Flame-dry a 50 mL 2-neck round-bottom flask (RBF).
Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a NaOH trap (to neutralize evolved HCl).
Flush the system with dry
.
Solubilization:
Dissolve 1.0 g (approx. 3.8 mmol) of Hexadecan-d33-ol in 15 mL of anhydrous DCM.
Cool the solution to 0°C using an ice/salt bath. Critical: Low temperature prevents charring and side reactions.
Sulfation:
Dilute 0.28 mL (4.2 mmol, 1.1 eq) of Chlorosulfonic acid in 5 mL anhydrous DCM in the addition funnel.
Add the acid solution dropwise over 20 minutes.
Observation: HCl gas will evolve. The solution may turn slightly yellow.
Stir at 0°C for 30 minutes, then remove the ice bath and stir at Room Temperature (RT) for 30 minutes to ensure conversion of the sterically hindered tail.
Neutralization (The Critical Interface):
Prepare a beaker with 20 mL of ice-cold 10% NaOH mixed with crushed ice.
Slowly pour the reaction mixture (DCM + Acid) into the vigorously stirred base.
Check pH: Ensure pH remains > 8. If it drops, add more NaOH immediately. Acidic pH causes rapid hydrolysis of the sulfate ester back to the alcohol.
Solvent Removal:
The product (SCS-d33) will precipitate as a white solid at the interface or in the aqueous phase (SCS is poorly soluble in cold water/DCM).
Evaporate the DCM using a rotary evaporator (bath temp < 40°C).
You now have a wet paste containing SCS-d33, inorganic salts (
, ), and potentially unreacted alcohol.
Purification Architecture
This is where most protocols fail for C16 sulfates. We exploit the Krafft Point (solubility switch) and Polarity differences.[2]
Purification Logic
Unreacted Alcohol Removal: Soluble in hot hexane; SCS-d33 is insoluble.
Inorganic Salt Removal: Insoluble in hot ethanol; SCS-d33 is soluble.
Recrystallization: SCS-d33 crystallizes from cooling ethanol/water.
Figure 2: Purification logic separating lipophilic impurities and inorganic salts.
Detailed Purification Steps
De-oiling (Removing Precursor):
Dry the crude paste completely under vacuum.
Place the solid in a Soxhlet thimble.
Extract with n-Hexane for 4 hours. Hexane will remove unreacted Hexadecan-d33-ol. The SCS-d33 remains in the thimble.
Why? Unreacted alcohol acts as a co-surfactant and drastically alters surface tension data.
Desalting (Removing Inorganic Salts):
Take the solid from the thimble and dissolve it in boiling anhydrous ethanol .
Expert Insight: You must boil it. At 20°C, SCS-d33 is not fully soluble in ethanol.
Filter the solution while hot through a heated funnel (or quickly through a glass frit).
Residue: The white solid caught in the filter is
and . Discard.
Filtrate: Contains your SCS-d33.
Final Recrystallization:
Allow the ethanol filtrate to cool slowly to Room Temperature, then place in a fridge at 4°C.
Shiny, plate-like crystals of SCS-d33 will form.
Filter cold. Wash with a small amount of ice-cold ethanol.
Dry under high vacuum (
mbar) at 40°C for 24 hours.
Characterization & Validation
To ensure the material is "Application Ready" (E-E-A-T), validate using these parameters:
Parameter
Method
Expected Value (SCS-d33)
Notes
Purity
-NMR ()
No alkyl peaks (0.8-1.5 ppm)
Only HDO and headgroup-adjacent peaks should be visible (if any).
Isotope
Mass Spec (ESI-Neg)
m/z ~ 352.4
M-Na peak. (H-SCS is 319; +33 Da for D33).
Surface
Tensiometry
CMC 0.4 - 0.6 mM
Measured at 45°C (Must be > Krafft Temp).
Solubility
Visual
Clear at >40°C
Turbid/Solid below 30°C (Krafft Point).
Expert Tip on NMR: When running
-NMR to check for non-deuterated impurities, use a high concentration (> CMC) in . If you see a sharp triplet at ppm, that is unreacted alcohol. If you see broad humps in the alkyl region, your deuteration is incomplete or contaminated.
References
Dreger, E. E., et al. (1944). "Sodium Alcohol Sulfates.[3][4] Properties Involving Surface Activity." Industrial & Engineering Chemistry. Link
Warren, J. T., et al. (2020). "Modification of sodium dodecyl sulfate and evaluation of foaming activity." Comptes Rendus Chimie. (Describes sulfation mechanics applicable to C16). Link
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." (Standard protocol for solubility-based purification). Link
Ugelstad, J., et al. "Emulsion polymerization of styrene with sodium hexadecyl sulphate/hexadecanol mixtures." (Discusses the interaction of SCS with its alcohol precursor). Link
MedChemExpress. "Sodium hexadecyl sulfate-d33 Product Information." (Commercial specifications for d33 variant). Link
Improving solubility of sodium n-hexadecyl-d33 sulfate in buffer solutions
Executive Summary & Core Challenge The Central Problem: Sodium n-hexadecyl-d33 sulfate is a fully deuterated anionic surfactant used primarily in NMR and SANS (Small Angle Neutron Scattering) to suppress surfactant signa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Challenge
The Central Problem:
Sodium n-hexadecyl-d33 sulfate is a fully deuterated anionic surfactant used primarily in NMR and SANS (Small Angle Neutron Scattering) to suppress surfactant signals. The primary technical challenge is its high Krafft Point (approximately 45°C – 50°C in water, varying with ionic strength).
Unlike Sodium Dodecyl Sulfate (SDS, C12), which is soluble at room temperature (Krafft point ~16°C), the longer C16 chain of hexadecyl sulfate creates strong Van der Waals forces in the crystal lattice. Below the Krafft point, the solubility is negligible (monomer concentration < CMC), resulting in precipitation or a cloudy suspension that ruins spectroscopic data.
Immediate Action Required:
Do NOT attempt to dissolve this compound at room temperature (25°C). All preparation, mixing, and initial data acquisition setup must occur above 50°C .
The Science of Solubility (Causality)
To troubleshoot effectively, you must understand the thermodynamic barriers.
A. The Krafft Point Threshold
The Krafft Point (
) is the temperature at which the solubility of the surfactant monomer equals its Critical Micelle Concentration (CMC).[1][2][3][4]
Below
: The equilibrium exists between monomers and hydrated crystals. Micelles cannot form. Solubility is extremely low.[5]
Above
: The solubility increases sharply because micelles form, acting as a "sink" for monomers.[1]
B. The "Common Ion" & "Counter-Ion" Traps
Two chemical factors frequently cause irreversible precipitation in buffer solutions, often mistaken for simple insolubility.
The Potassium Trap (Critical):
Potassium alkyl sulfates are significantly less soluble than their sodium counterparts.
Error: Using standard PBS (Phosphate Buffered Saline) or Potassium Phosphate buffers.
Result: The
ions replace in the lattice, forming Potassium Hexadecyl Sulfate, which precipitates even at elevated temperatures.
The Divalent Cation Trap:
Calcium (
) and Magnesium () bind to the sulfate headgroups with high affinity, forming insoluble "lime soaps" (calcium hexadecyl sulfate).
Visual Troubleshooting Workflow
Use this decision tree to diagnose solubility issues in your current workflow.
Figure 1: Decision matrix for troubleshooting precipitation of C16 surfactants.
Optimized Preparation Protocol
This protocol ensures the formation of stable micelles while avoiding isotopic exchange or degradation.
Reagents Required[5][6][7]
Buffer: Sodium Phosphate (
) or Tris-HCl. (NO Potassium salts) .
Water:
(for NMR/SANS) or Milli-Q water (if protonated solvent is acceptable).
Additives:
(optional, for divalent cation scavenging).
Step-by-Step Methodology
Pre-Calculation:
Ensure your target concentration is above the CMC but below the solubility limit for your salt concentration.
CMC (approx): ~0.4 - 0.6 mM (in water at 50°C).
Working Conc: Typically 10–50 mM for NMR studies.
Weighing & Transfer:
Weigh the d33-sulfate powder into a glass vial. Note: The powder is hygroscopic; minimize air exposure to prevent H/D exchange on the headgroup hydration shell.
Buffer Addition (The "Hot Start"):
Pre-heat your buffer (
or based) to 60°C . Add the hot buffer to the powder.
Why? Adding cold buffer can form a "gel" phase that is kinetically slow to dissolve.
Thermal Processing:
Place the vial in a water bath at 60°C . Allow to equilibrate for 10 minutes.
Sonication (Degassing):
While maintaining temperature (if possible), sonicate the solution for 5-10 minutes.
Purpose: Breaks up micro-crystals and degasses the solution (crucial for NMR to prevent air-bubble susceptibility artifacts).
Visual Validation:
Hold the vial against a light source. The solution must be optically clear .
Schlieren Lines: Swirl the vial. If you see "oily" streaks (Schlieren lines) but no particles, dissolution is complete but mixing is needed.
Birefringence: Place between two polarizing filters (if available). Bright specks indicate undissolved crystals.
Experimental Use:
Maintain the sample at >45°C during your experiment. If you must cool it (e.g., for storage), expect precipitation. You must re-heat and re-sonicate before the next use.
Comparative Data: C12 vs. C16 Sulfates
The following table illustrates why protocols for SDS (C12) fail when applied to SHS (C16).
Parameter
Sodium Dodecyl Sulfate (SDS)
Sodium Hexadecyl Sulfate (SHS/d33)
Implication
Carbon Chain
C12
C16
C16 is significantly more hydrophobic.
Krafft Point ()
~16°C
~45°C
SHS is solid at room temp.
Krafft Point (100mM Na+)
~20°C
>50°C
Salt raises the required temperature.
Potassium Salt Solubility
Low (Precipitates <10°C)
Insoluble
NEVER use K-buffers with SHS.
CMC (approx)
~8.2 mM
~0.6 mM
SHS forms micelles at much lower conc.
Frequently Asked Questions (FAQs)
Q1: Can I use PBS (Phosphate Buffered Saline) as my solvent?A:No. Standard PBS contains Potassium Chloride (KCl) and Potassium Phosphate (
). The potassium ions will exchange with the sodium counter-ions of your surfactant, forming Potassium Hexadecyl Sulfate, which is insoluble. Use a Sodium Phosphate buffer system instead.[5]
Q2: I need to run my NMR at 25°C (physiological temperature). Is this possible?A: Generally, no. At 25°C, Sodium Hexadecyl Sulfate is below its Krafft point. It will crystallize, causing signal loss and line broadening. You must either:
Run the experiment at 45°C+.
Switch to a shorter chain deuterated surfactant (e.g., Sodium Dodecyl Sulfate-d25) if the C16 chain length is not strictly required for the biological context.
Q3: Does the "d33" deuteration change the solubility compared to the protonated form?A: Minimally, but yes. Deuteration affects the hydrophobic effect and the volume of the tail. While the Critical Micelle Concentration (CMC) of deuterated surfactants is often slightly higher than their protonated analogs, the Krafft point is usually similar. Treat the d33 analog with the same thermal precautions as the protonated version.
Q4: My solution was clear, but precipitated when I added my protein/peptide. Why?A: This is likely an electrostatic interaction. If your protein is positively charged (basic pI) at the buffer pH, the anionic sulfate headgroups will bind to the cationic residues (Lys, Arg), causing charge neutralization and precipitation.
Fix: Increase the ionic strength (NaCl) to screen charges (carefully, as this raises Krafft point) or work at a pH where the protein is net negative.
References
Krafft Point & Chain Length
Source: The Krafft point of sodium alkyl sulfates increases with chain length. Sodium Dodecyl Sulfate (C12)
Citation: Varoqui, R., et al. "Thermodynamics of Micellization." Journal of Colloid Science, 1965.
Verification:
Potassium Salt Insolubility
Source: Potassium salts of long-chain alkyl sulfates have significantly lower solubility than sodium salts due to l
Citation: "Precipitation Reaction of SDS and Potassium Salts."[5][6][7] Brieflands, 2013.
Verification:
Divalent Cation Effects
)
Citation: "Effect of Divalent Cation Removal on the Structure of Gram-Negative Bacterial Outer Membrane Models." Langmuir, 2014.
Verification:
Isotope Effects
Source: Deuteration of surfactant tails can slightly alter CMC and phase transition temperatures (Krafft point) due to differences in bond length and molar volume.
Citation: "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Ann Pharmacother, 2019. (General principle of isotope effects).
Technical Support Hub: Minimizing Incoherent Background in SANS with d33-Surfactants
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Signal-to-Noise Optimization in Neutron Scattering Ticket ID: SANS-D33-OPT Core Directive: The Physics of "Quiet" Data Welcome to th...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Signal-to-Noise Optimization in Neutron Scattering
Ticket ID: SANS-D33-OPT
Core Directive: The Physics of "Quiet" Data
Welcome to the advanced support module for Small-Angle Neutron Scattering (SANS). You are likely here because your scattering curves are flattening out at high-
into a noisy mess, obscuring the structural details of your micelles or protein-surfactant complexes.
In SANS, Hydrogen (
H) is the enemy.
Unlike X-rays, which scatter off electron clouds, neutrons scatter off nuclei. Hydrogen has a massive incoherent scattering cross-section (
barns), which scatters neutrons randomly in all directions. This creates a flat, isotropic background noise that drowns out the coherent scattering (the structural signal) from your d33-surfactants.
The Solution: Isotopic substitution.[1] By using d33-surfactants (typically deuterated cetyltrimethylammonium bromide, d33-CTAB) and D
O-based solvents, we replace high-noise Hydrogen with "quiet" Deuterium ( barns).
Data Table 1: The Scattering Physics
Comparison of Hydrogen and Deuterium scattering properties. Note the massive difference in incoherent noise potential.
Isotope
Coherent Cross-section () [barns]
Incoherent Cross-section () [barns]
Scattering Length () [fm]
Role in SANS
Hydrogen (H)
1.76
80.27 (High Noise)
-3.74
Background Source
Deuterium (H)
5.59
2.05 (Low Noise)
+6.67
Contrast Agent
d33-CTAB Tail
High
Low
Positive
Structural Signal
H-CTAB Tail
Low
High
Negative
Noise Source
Experimental Workflow: The "Zero-Noise" Protocol
To minimize background, you must rigorously exclude
H from the beam path. This protocol is designed to validate your sample integrity before beamtime.
Phase 1: Material Preparation (The "Headgroup Trap")
Warning: If you are using d33-CTAB , only the C16 tail is deuterated (
). The headgroup——contains 9 protons .
Impact: These 9 protons will contribute measurable incoherent background (
10% of the molecule's total H-content if fully protonated).
Mitigation: If your signal is weak, consider d42-CTAB (fully deuterated). If sticking with d33, you must subtract the calculated incoherent background during data reduction.
Phase 2: Solvent Matching Strategy
You cannot simply dissolve d33-surfactant in D
O. You must "contrast match" the solvent to the component you wish to hide (or maximize contrast for the one you want to see).
Figure 1: Decision logic for Contrast Variation. To minimize noise from the surfactant itself, you match the solvent to the surfactant's Scattering Length Density (SLD).[2]
Phase 3: The Drying Step (Critical)
Deuterated surfactants are hygroscopic. They will absorb atmospheric H
O.
Lyophilize your d33-surfactant from D
O once before use to exchange labile protons (if any) and remove trapped HO.
Store in a desiccator.
Weigh in a low-humidity environment (e.g., glove box) if possible.
Troubleshooting Guide
Issue: "My background is still > 1.0 cm⁻¹"
Diagnosis: You have unintended Hydrogen in the beam.
Potential Source
Verification Step
Corrective Action
Solvent Contamination
Check the transmission of your "pure" DO.
If transmission < 0.85 (for 2mm path), your DO has absorbed HO. Use fresh ampoules.
Sample Cell
Are you using standard glass?
Switch to Hellma QS (Quartz) or Banjo cells. Borosilicate glass contains Boron (absorber) and H (scatterer).
The "Headgroup Trap"
Calculate theoretical incoherent cross-section of d33 vs d42.
If using d33 (protonated head), the background is intrinsic. You must subtract it mathematically, not experimentally.
Incoherent Scattering Correction
Plot vs (Porod Plot).
If the plot deviates from linearity at high , your background subtraction is incorrect.
Issue: "The CMC of my d33-surfactant is different from literature"
Diagnosis: Isotope Effect.
Explanation: C-D bonds are slightly shorter and less polarizable than C-H bonds. This makes deuterated chains slightly more hydrophobic .
Result: The Critical Micelle Concentration (CMC) of deuterated surfactants is often lower than their hydrogenated counterparts.
Action: Do not rely on H-surfactant literature values. Measure the CMC of your specific d33-batch using surface tension or isothermal titration calorimetry (ITC) in D
O.
Advanced Data Reduction: Subtracting the Noise
When physical removal of H is impossible (e.g., using d33 with protonated headgroups), you must model the noise.
Figure 2: Workflow for determining and subtracting incoherent background during data analysis.
Frequently Asked Questions (FAQ)
Q: Can I just use 100% D₂O to minimize noise?A: Yes, for minimizing noise, but this might destroy your contrast. If your d33-surfactant has an SLD close to D
O (which is likely, as both are deuterated), you will see nothing . You need a contrast difference () to see the micelles. To see d33-micelles with low noise, you might actually need a mix of HO/DO, but this reintroduces noise.
Pro Tip: To see d33-surfactants with low noise, the best matrix is often a deuterated polymer or protein in a specific D
O/HO mix, or accept that you must use 100% DO and use hydrogenated surfactants (h-surfactants) if you want to see the micelles against a dark background (though h-surfactants add significant noise).
Best Case: Use d33-surfactant in a solvent that matches the other component (e.g., the protein), assuming that solvent is high in D
O.
Q: How do I handle labile protons in the headgroup?A: If your surfactant is something like Dodecylammonium chloride (
), the amine protons exchange with the solvent. In DO, they become . This is good! It reduces noise. Always allow time (1-2 hours) for this exchange to reach equilibrium before measuring.
Q: Why does my Porod plot look weird at high q?A: If you subtracted too much background, your Porod plot (
) will dive downwards. If you subtracted too little, it will curve upwards. Adjust the background constant until the high- region oscillates around a horizontal asymptote.
References
NIST Center for Neutron Research. (2022).[3][4] SANS Experimental Methods: Contrast Variation and Scattering Length Densities.[1][2][5] Retrieved from [Link]
Grillo, I. (2008). Small-Angle Neutron Scattering and Applications in Soft Condensed Matter. In Soft Matter Characterization. Springer. (Foundational text on incoherent background subtraction).
Lindner, P., & Zemb, T. (2002). Neutron, X-rays and Light: Scattering Methods Applied to Soft Condensed Matter. North-Holland. (Source for
values).
Penfold, J., et al. (1997). Solvent engineering and isotope effects in SANS studies of surfactants.Journal of Physical Chemistry B.
Institut Laue-Langevin (ILL). (n.d.). Neutron Data Booklet: Scattering Lengths and Cross Sections. Retrieved from [Link]
Comparative Guide: Scattering Length Densities of d33 vs. h33 Hexadecyl Sulfate
This guide provides a technical comparison of hydrogenated (h33) and deuterated (d33) Sodium Hexadecyl Sulfate (SHS), specifically designed for researchers utilizing Small Angle Neutron Scattering (SANS) for structural c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of hydrogenated (h33) and deuterated (d33) Sodium Hexadecyl Sulfate (SHS), specifically designed for researchers utilizing Small Angle Neutron Scattering (SANS) for structural characterization of micelles and lipid-surfactant assemblies.
Executive Summary: The Physics of Contrast
In soft matter research, Sodium Hexadecyl Sulfate (SHS) is a critical anionic surfactant, often chosen over Sodium Dodecyl Sulfate (SDS) for its lower Critical Micelle Concentration (CMC) and higher hydrophobicity.
The choice between h33-SHS (fully hydrogenated tail) and d33-SHS (fully deuterated tail) is not merely about chemical purity; it is a strategic decision for Contrast Variation . By substituting hydrogen (
H) with deuterium (H), researchers alter the neutron scattering length density (SLD) of the surfactant's hydrophobic core without significantly changing its thermodynamics or phase behavior. This allows for the "masking" or "highlighting" of specific micellar regions in a neutron beam.
Theoretical Framework: Calculating SLD
The Scattering Length Density (
) is the fundamental parameter governing neutron interaction. It is calculated as the sum of the coherent scattering lengths () of all atoms in a molecule divided by the molecular volume ().[1][2]
Molecular Volumes (Tanford Approximation)
To ensure accuracy, we utilize the Tanford equation for the volume of the hydrophobic tail (
): Empirically determined volume . We will use 60 Å for this comparison.
Comparative Analysis: h33 vs. d33
The following data assumes the standard anionic form: Sodium Hexadecyl Sulfate (
).
Table 1: Neutron Scattering Parameters
Parameter
h33-SHS (Hydrogenated)
d33-SHS (Deuterated)
Chemical Formula (Tail)
Total Scattering Length ()
Tail SLD ()
Headgroup SLD ()
Solvent Match Point
(See Note)
Primary Application
"Invisible" in HO-rich solvent
"Visible" Core in DO
Note on d33 Match Point: The SLD of d33-SHS (
Å) slightly exceeds that of pure DO ( Å). Therefore, the d33-tail cannot be fully solvent-matched (masked) using standard DO/HO mixtures; it will always provide residual contrast in aqueous solution.
Visualizing the Contrast Strategy
The diagram below illustrates how mixing h33 and d33 chains allows for precise structural determination.
Figure 1: Logic flow for contrast variation. By mixing h33 and d33 surfactants, one can tune the core SLD to match the solvent, isolating the signal from other components (e.g., proteins or solubilized drugs).
Experimental Protocol: Contrast Matching Workflow
Objective: Determine the "Match Point" where the surfactant core becomes invisible to neutrons.
Materials
h33-SHS: High purity (>99%), recrystallized from ethanol.
Data Reduction: Subtract background (solvent + empty cell) and convert to absolute scale (
).
Match Point Determination (The Plot):
Plot
vs. Solvent SLD (or % DO).
The x-intercept indicates the Match Point where the average SLD of the micelle equals the solvent.
Figure 2: Experimental workflow for determining the contrast match point of hexadecyl sulfate micelles.
Strategic Application in Drug Development
For drug development professionals, the combination of h33/d33 SHS is vital for drug localization studies .
Scenario: You have a hydrophobic drug solubilized in an SHS micelle.
Problem: In standard SANS, you see the scattering of the entire micelle + drug, making it hard to see the drug's size/shape.
Solution: Use a mixture of h33/d33 SHS such that the average SLD of the surfactant tail matches D
O (or a specific DO/HO mix).
Result: The micelle becomes "invisible" to the neutrons. The only remaining signal comes from the solubilized drug, allowing precise measurement of the drug's aggregation state within the carrier.
References
NIST Center for Neutron Research. (n.d.).[6][7] Neutron Scattering Lengths and Cross Sections. Retrieved from [Link]
Tanford, C. (1972). Micelle shape and size. The Journal of Physical Chemistry, 76(21), 3020–3024.
Lindner, P., & Zemb, T. (2002).
Grillo, I. (2008). Small-angle neutron scattering and applications in soft matter. Soft Matter Characterization, 723-782.
A Senior Application Scientist's Guide to Deuterated Surfactants in NMR Spectroscopy: A Performance Comparison
For researchers in structural biology and drug development, elucidating the structure and dynamics of membrane proteins is a paramount yet challenging endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in structural biology and drug development, elucidating the structure and dynamics of membrane proteins is a paramount yet challenging endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for studying these proteins in a near-native state. However, the very membrane mimetics required to solubilize these proteins, namely surfactants, can introduce significant spectral interference. This guide provides an in-depth comparison of the performance of deuterated surfactants in NMR spectroscopy, offering field-proven insights and experimental data to aid in the selection of the optimal surfactant for your research needs.
The Rationale for Deuteration in Surfactant-Based NMR Studies
The use of deuterated surfactants in NMR spectroscopy is not merely an incremental improvement but a critical necessity for obtaining high-quality data, particularly for demanding applications like the structural analysis of large membrane proteins. The fundamental advantages stem from the magnetic properties of deuterium (²H) compared to protium (¹H).
Proton signals from the abundant hydrogen atoms in non-deuterated surfactants can overwhelm the signals from the protein of interest, obscuring crucial structural information. By replacing hydrogen with deuterium, these interfering signals are effectively eliminated from the ¹H NMR spectrum.[1][2] Furthermore, deuteration removes potent proton relaxation pathways and strong dipole-dipole interactions that would otherwise lead to significant line broadening of the protein's NMR signals.[3] The outcome is a marked improvement in spectral resolution and sensitivity, which can be the deciding factor in the success of an NMR-based structural study.[1]
While generally beneficial, the impact of using a deuterated surfactant can be protein-specific. For instance, in our experience with large α-helical membrane proteins, a deuterated detergent was indispensable for achieving the best quality [¹⁵N,¹H]-TROSY spectra.[4] Conversely, for some large β-barrel membrane proteins, the difference in the quality of heteronuclear correlation spectra between samples prepared with deuterated and non-deuterated detergents may not be as pronounced.[4]
Comparative Analysis of Common Deuterated Surfactants
The selection of an appropriate deuterated surfactant is a critical step in sample preparation. The choice depends on a variety of factors including the properties of the target membrane protein, the required stability of the protein-micelle complex, and the specific NMR experiment to be performed. Below is a comparative analysis of some of the most commonly employed deuterated surfactants in NMR spectroscopy.
Protonated: A strong, denaturing detergent. Deuterated (d₂₅-SDS): While commercially available, its denaturing properties limit its use to specific applications where protein unfolding is studied or for very robust proteins.
Protonated: A non-denaturing detergent that forms relatively small micelles. Deuterated (d₃₁-LDAO): Widely used for solubilizing membrane proteins for NMR. The zwitterionic nature can be beneficial for maintaining the native charge environment of the protein.
Protonated: A mild, non-ionic detergent known for its ability to stabilize a wide range of membrane proteins. Deuterated (d₃₉-DDM): Excellent for maintaining the native structure and function of sensitive proteins. Its larger micelle size can be a consideration for NMR studies of very large proteins. The synthesis of perdeuterated d₃₉-DDM has been reported, offering a completely "invisible" micelle in ¹H NMR.[3][13]
Protonated: Forms small, uniform micelles, making it highly suitable for high-resolution NMR studies. Deuterated (d₃₈-DPC): A very popular choice for structural studies of membrane proteins and peptides.[1][2][16] The small micelle size is advantageous for achieving the fast tumbling rates required for high-resolution solution NMR.
Note on Deuteration Effects: While precise values for the CMC and aggregation number of fully deuterated surfactants are not always readily available in the literature, studies have shown that for charged surfactants in D₂O, the CMC tends to be slightly lower and the aggregation number slightly higher compared to their protonated counterparts in H₂O.[17] This is attributed to the stronger hydrogen bonding network of D₂O, which can influence the thermodynamics of micelle formation.[18]
Experimental Protocols
Detergent Screening for Optimal Membrane Protein Solubilization and Stability
The goal of this initial screening is to identify a detergent that can efficiently extract the membrane protein from its native lipid environment while maintaining its structural integrity and monodispersity.
Workflow for Detergent Screening:
Caption: Workflow for detergent screening to identify optimal conditions for membrane protein solubilization.
Step-by-Step Protocol:
Membrane Preparation: Isolate the membrane fraction containing the protein of interest from your expression system.
Detergent Selection: Choose a panel of 4-6 detergents with varying properties (ionic, non-ionic, zwitterionic; different alkyl chain lengths).
Solubilization: Resuspend the membrane pellet in a buffer containing the detergent at a concentration 2-5 times its critical micelle concentration (CMC). Test a range of detergent-to-protein mass ratios (e.g., 2:1, 5:1, 10:1). Incubate with gentle agitation for 1-2 hours at 4°C.
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g for 60 minutes) to pellet the insoluble material.
Analysis of Solubilized Protein: Carefully collect the supernatant and analyze the protein content and purity using SDS-PAGE and, if an antibody is available, Western blotting.
Monodispersity Assessment: For the most promising detergents, assess the oligomeric state and monodispersity of the solubilized protein using size-exclusion chromatography (SEC). A single, symmetrical peak is indicative of a well-behaved sample.
Selection: Based on the solubilization efficiency and the monodispersity of the protein, select the best detergent for preparing a larger-scale, isotopically labeled sample for NMR analysis.
Preparation of a Deuterated Surfactant-Solubilized Membrane Protein Sample for NMR
This protocol outlines the steps for preparing a uniformly ¹⁵N-labeled membrane protein in deuterated DPC micelles for NMR spectroscopy.
Workflow for NMR Sample Preparation:
Caption: Workflow for preparing a membrane protein sample in deuterated surfactant micelles for NMR analysis.
Step-by-Step Protocol:
Protein Expression and Purification: Express the target membrane protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. Purify the protein in the presence of a suitable non-deuterated detergent (e.g., LDAO or DDM) to maintain its stability during purification.
Detergent Exchange and Solubilization: Bind the purified protein to an affinity resin. Wash the resin extensively with a buffer containing the deuterated surfactant of choice (e.g., d₃₈-DPC) at a concentration well above its CMC. This will exchange the non-deuterated detergent for the deuterated one. Elute the protein from the resin.
Buffer Exchange: Exchange the buffer to one suitable for NMR spectroscopy (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). This can be achieved through dialysis or repeated concentration and dilution steps using a centrifugal concentrator.
Sample Concentration: Concentrate the protein-micelle sample to a final volume of approximately 500 µL. The final protein concentration should ideally be in the range of 0.3-1.0 mM.
Final Preparation: Add D₂O to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer. Transfer the sample to a high-quality NMR tube.
Quality Control: Acquire a ¹H-¹⁵N HSQC or TROSY-HSQC spectrum to assess the quality of the sample. A well-folded, monodisperse sample will exhibit a spectrum with a good dispersion of sharp, uniform-intensity cross-peaks.
Conclusion
The use of deuterated surfactants is a cornerstone of modern NMR spectroscopy for the study of membrane proteins. By mitigating the overwhelming signals from the surfactant and reducing line broadening, deuteration enables the acquisition of high-resolution spectra that are essential for detailed structural and dynamic analyses. The choice of deuterated surfactant, be it the small micelle-forming DPC, the gentle and stabilizing DDM, or the versatile LDAO, must be tailored to the specific requirements of the membrane protein under investigation. The experimental protocols provided in this guide offer a robust framework for detergent screening and NMR sample preparation, empowering researchers to harness the full potential of NMR spectroscopy in their exploration of this challenging but vital class of proteins.
References
Hiruma-Shimizu, K., Kalverda, A. P., Thompson, G. S., & Patching, S. G. (2014). Synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) for solubilization of membrane proteins in TROSY NMR experiments. Journal of labelled compounds & radiopharmaceuticals, 57(14), 737–743.
Geddes, A. J., Parker, K. D., Atkins, E. D. T., & Beighton, E. (1968). "Cross-β" Conformation in Keratins. Journal of Molecular Biology, 32(2), 343-358.
Vold, R. R., & Prosser, R. S. (1996). Magnetically oriented phospholipid bilayered micelles for structural studies of polypeptides. Does the ideal bicelle exist? Journal of Magnetic Resonance, Series B, 113(3), 267-271.
Sanders, C. R., & Landis, G. C. (1995). Reconstitution of membrane proteins into lipid-rich bilayered mixed micelles for high-resolution NMR studies. Biochemistry, 34(12), 4030–4040.
Lee, D., Hilty, C., Wider, G., & Wüthrich, K. (2006). NMR studies of proteins in solution. eMagRes.
Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N-multidimensional NMR to study the structure and dynamics of proteins. Annual review of biophysics and biomolecular structure, 27(1), 357-406.
Hiller, S., & Wagner, G. (2009). The role of solution NMR in the structure determination of VDAC-1. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1788(7), 1459-1466.
Emerson, M. F., & Holtzer, A. (1967). Micelle formation and hydrophobic bonding in deuterium oxide. The Journal of Physical Chemistry, 71(10), 3320-3323.
ResearchGate. (n.d.). Physical chemical characteristics of DM and DDM detergent micelles under ambient conditions.... Retrieved from [Link]
Avanti Polar Lipids. (n.d.). n-dodecyl-ß-D-maltoside (DDM). Retrieved from [Link]
Bastardo, L. A., & Lindman, B. (2005). Deuterium Isotope Effects on the Interaction between Hyperbranched Polyethylene Imine and an Anionic Surfactant. The Journal of Physical Chemistry B, 109(34), 16424–16429.
A Comparative Analysis of Deuterated Anionic and Cationic Surfactants: A Guide for Researchers
In the landscape of materials science, drug delivery, and structural biology, surfactants are indispensable tools for creating, stabilizing, and analyzing a myriad of systems. The strategic substitution of hydrogen with...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of materials science, drug delivery, and structural biology, surfactants are indispensable tools for creating, stabilizing, and analyzing a myriad of systems. The strategic substitution of hydrogen with deuterium in these amphiphilic molecules has further revolutionized their utility, particularly in neutron-based analytical techniques. This guide provides a comprehensive comparative analysis of two archetypal deuterated surfactants: the anionic sodium dodecyl-d25 sulfate (SDS-d25) and the cationic cetyltrimethylammonium-d38 bromide (CTAB-d38). We will delve into their fundamental physicochemical properties, explore the causality behind experimental choices for their characterization, and provide detailed protocols for their analysis.
The Rationale for Deuteration: Unveiling Molecular Architecture
The primary impetus for deuterating surfactants lies in their application in Small-Angle Neutron Scattering (SANS). Neutrons interact with atomic nuclei, and the scattering length of deuterium is significantly different from that of hydrogen. This disparity allows for "contrast variation," a powerful technique where parts of a complex system can be made "invisible" to neutrons by matching their scattering length density to that of the solvent (typically a mixture of H₂O and D₂O).[1] By selectively deuterating either the surfactant's hydrophobic tail or its hydrophilic headgroup, researchers can precisely probe the structure and organization of micelles, vesicles, and other self-assembled structures.[2] This is invaluable for understanding drug encapsulation, the structure of membrane protein-surfactant complexes, and the morphology of novel nanomaterials.[3]
Fundamental Physicochemical Properties: A Head-to-Head Comparison
Anionic and cationic surfactants, by virtue of their opposing charges, exhibit distinct behaviors in solution. These differences are fundamental to their diverse applications. Below is a comparative summary of key physicochemical properties for SDS and CTAB, with a focus on their deuterated and non-deuterated forms.
Property
Deuterated Anionic Surfactant (SDS-d25)
Deuterated Cationic Surfactant (CTAB-d38)
Causality and Significance
Chemical Structure
CD₃(CD₂)₁₁OSO₃⁻Na⁺
CD₃(CD₂)₁₅N⁺(CD₃)₃Br⁻
The longer alkyl chain of CTAB results in a lower critical micelle concentration and a different micellar geometry compared to SDS. The nature of the headgroup (sulfate vs. quaternary ammonium) dictates the surface charge and interaction with other molecules.
The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration. Below the Tₖ, the surfactant is largely insoluble. The higher Tₖ of CTAB means it requires a higher temperature to form micelles compared to SDS. This is a critical consideration for experimental design and formulation development.
The CMC is the concentration at which surfactants begin to self-assemble into micelles. CTAB's longer hydrophobic chain leads to a lower CMC, as there is a stronger driving force for the hydrophobic tails to aggregate and minimize contact with water. Deuteration has a minimal effect on the CMC.
75-120 in H₂O at 30°C (for non-deuterated CTAB)[8][9]
The aggregation number is the average number of surfactant molecules in a single micelle. The larger aggregation number of CTAB is a consequence of its longer alkyl chain and the packing constraints of its bulkier headgroup.
Spherical to rod-like in water, with growth upon salt addition[10]
The balance of electrostatic repulsion between headgroups and hydrophobic interactions of the tails determines micelle shape. The larger headgroup of CTAB can favor a more curved surface, leading to spherical micelles at low concentrations, but the addition of salt screens the electrostatic repulsion, promoting the formation of larger, rod-like structures.
Generally more cytotoxic than anionic surfactants[3][11]
The positive charge of cationic surfactants allows for strong interaction with negatively charged cell membranes, which can lead to membrane disruption and higher cytotoxicity. This is a crucial factor in the design of drug delivery systems.
Experimental Characterization: Protocols and Methodologies
The accurate characterization of deuterated surfactants is paramount for their effective application. Here, we provide detailed, step-by-step methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. Once micelles begin to form, the concentration of free surfactant monomers in the bulk solution remains relatively constant, and thus the surface tension plateaus. The concentration at the inflection point of the surface tension versus log(concentration) plot is the CMC.
Experimental Workflow:
Caption: Workflow for CMC determination using surface tensiometry.
Detailed Protocol:
Stock Solution Preparation: Accurately weigh the deuterated surfactant and dissolve it in high-purity D₂O to prepare a concentrated stock solution (e.g., 100 mM).
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC. Use precise volumetric glassware to ensure accuracy.
Tensiometer Calibration: Calibrate the surface tensiometer (e.g., a Wilhelmy plate or Du Noüy ring tensiometer) according to the manufacturer's instructions, using pure D₂O as a standard.[12]
Measurement:
Begin with the most dilute sample to minimize contamination.
Carefully immerse the plate or ring into the sample solution.
Allow the system to equilibrate for a few minutes.
Record the surface tension reading.
Thoroughly clean and dry the plate or ring between measurements.
Data Analysis:
Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
The plot should exhibit two distinct linear regions. The first region shows a steep decrease in surface tension with increasing concentration, while the second region shows a much shallower slope or a plateau.
Perform linear regression on the data points in each region.
The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC).
Micelle Size and Shape Analysis by Small-Angle Neutron Scattering (SANS)
Principle: SANS measures the scattering of neutrons by a sample as a function of the scattering angle. The resulting scattering pattern provides information about the size, shape, and internal structure of particles in the nanometer range, such as surfactant micelles.[2]
Experimental Workflow:
Caption: Workflow for SANS analysis of deuterated surfactant micelles.
Detailed Protocol:
Sample Preparation for Contrast Variation:
Prepare solutions of the deuterated surfactant at a concentration above its CMC in different ratios of H₂O and D₂O.
The goal is often to match the scattering length density (SLD) of the solvent to that of a specific part of the surfactant molecule (e.g., the hydrophobic tail) to make it "invisible" to the neutrons. This allows for the focused analysis of the remaining structure (e.g., the hydrophilic corona).[13]
SANS Instrument Setup:
The experiment is performed at a dedicated SANS beamline at a neutron source facility.
The instrument is configured with specific collimation and detector distances to cover the desired range of scattering vectors (Q).
Data Collection:
The sample, held in a temperature-controlled quartz cell, is exposed to a monochromatic neutron beam.
The scattered neutrons are detected by a 2D position-sensitive detector.
Data is typically collected for a period ranging from minutes to hours, depending on the sample's scattering intensity.
A background measurement of the empty cell and a measurement of the solvent are also required for data correction.
Data Reduction and Analysis:
The raw 2D scattering data is corrected for background scattering, detector efficiency, and sample transmission to obtain a 1D scattering curve of intensity (I) versus scattering vector (Q).
This I(Q) curve is then fitted using mathematical models that describe the scattering from different shapes (spheres, ellipsoids, cylinders, etc.).[14]
The fitting procedure yields parameters such as the radius of gyration, the dimensions of the micelle, and the aggregation number.
Comparative Applications in Drug Development and Materials Science
The distinct properties of deuterated anionic and cationic surfactants translate into a range of specialized applications.
Drug Delivery:
Anionic Surfactants (e.g., SDS-d25): Due to their lower cytotoxicity, anionic surfactants are often preferred for oral and topical drug delivery formulations.[3] They can enhance the solubility and dissolution rate of poorly water-soluble drugs. Deuterated SDS is particularly useful in SANS studies to understand how these drugs are incorporated into the micellar core and to investigate the structure of the drug-surfactant complex.
Cationic Surfactants (e.g., CTAB-d38): The positive charge of cationic surfactants allows them to interact with negatively charged biological membranes and nucleic acids, making them effective non-viral gene delivery vectors.[11] However, their higher cytotoxicity is a significant consideration. Deuterated CTAB is instrumental in SANS and NMR studies to characterize the structure of lipoplexes (lipid-DNA complexes) and to understand the mechanism of gene transfection.
Materials Science:
Anionic Surfactants (e.g., SDS-d25): Used as templates for the synthesis of mesoporous materials and as stabilizers in emulsion polymerization. Deuteration allows for detailed structural analysis of the resulting nanomaterials using SANS.
Cationic Surfactants (e.g., CTAB-d38): Widely used as structure-directing agents in the synthesis of mesoporous silica nanoparticles (e.g., MCM-41). The use of deuterated CTAB in SANS experiments helps to elucidate the mechanism of silica condensation around the surfactant templates.
Conclusion
Deuterated anionic and cationic surfactants are powerful tools for researchers across multiple disciplines. Their opposing charges give rise to distinct physicochemical properties and applications. While anionic surfactants like SDS-d25 are favored for their lower toxicity in drug formulations, cationic surfactants like CTAB-d38 excel as gene delivery agents and templates for nanomaterials synthesis. The ability to use these deuterated molecules in advanced analytical techniques like SANS and NMR provides unprecedented insight into the structure and dynamics of self-assembled systems at the nanoscale. A thorough understanding of their comparative properties and the appropriate experimental methodologies is crucial for harnessing their full potential in scientific research and technological innovation.
References
Clear Solutions, Inc. (2021). How to Measure Surface Tension. Retrieved from [Link]
Wikipedia. (n.d.). Sodium dodecyl sulfate. Retrieved from [Link]
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